2-(Benzyloxy)-5-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUNCTWMFHQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594899 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161192-21-8 | |
| Record name | 2-(Benzyloxy)-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-to-Z Guide to the Regioselective Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde
An In-depth Technical Guide for Chemical Research and Pharmaceutical Development
Authored by Senior Application Scientist
Abstract
The selective functionalization of polyfunctional aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. This guide provides a comprehensive, in-depth technical exploration of the synthesis of 2-(benzyloxy)-5-hydroxybenzaldehyde from its precursor, 2,5-dihydroxybenzaldehyde. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the selective O-benzylation, a critical transformation that leverages the principles of differential acidity and nucleophilicity. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Significance of Selective Benzylation
This compound is a valuable intermediate in organic synthesis. The benzyl ether provides a robust protecting group for the hydroxyl function, which can be cleaved under relatively mild hydrogenolysis conditions. This selective protection allows for subsequent reactions at the less hindered and more nucleophilic 5-hydroxyl group or the aldehyde functionality, opening avenues for the synthesis of a diverse array of more complex molecules. The challenge, and the focus of this guide, lies in achieving regioselectivity—preferentially benzylating the hydroxyl group at the 2-position over the 5-position.
The regioselectivity in the benzylation of 2,5-dihydroxybenzaldehyde is primarily governed by the difference in acidity between the two phenolic protons. The hydroxyl group at the 2-position is ortho to the electron-withdrawing aldehyde group, which stabilizes the corresponding phenoxide anion through intramolecular hydrogen bonding and inductive effects. This increased acidity makes the 2-hydroxyl group more readily deprotonated by a base, forming the more nucleophilic phenoxide, which then participates in the subsequent nucleophilic substitution reaction.
Synthetic Strategy: The Williamson Ether Synthesis
The most common and effective method for the O-benzylation of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.[1]
The overall transformation can be summarized as follows:
Caption: General scheme for the synthesis of this compound.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation: A suitable base abstracts the most acidic proton from 2,5-dihydroxybenzaldehyde. As previously discussed, the 2-hydroxyl proton is more acidic due to the proximity of the electron-withdrawing aldehyde group. This results in the formation of a phenoxide ion, with the negative charge preferentially located on the oxygen at the 2-position.[2]
-
Nucleophilic Attack: The newly formed phenoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide in a classic SN2 fashion.[3] This concerted step involves the backside attack of the nucleophile, leading to the displacement of the halide leaving group and the formation of the desired benzyl ether.[3]
Caption: Simplified mechanism of selective O-benzylation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that successful execution of each step provides a clear indication for proceeding to the next.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dihydroxybenzaldehyde | ≥98% | Standard chemical supplier | |
| Benzyl Bromide | ≥99% | Standard chemical supplier | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard chemical supplier | Store over molecular sieves. |
| Ethyl Acetate | ACS Grade | Standard chemical supplier | |
| Hexane | ACS Grade | Standard chemical supplier | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard chemical supplier | ||
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography. |
Step-by-Step Methodology
Caption: Overview of the experimental procedure.
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxybenzaldehyde (5.00 g, 36.2 mmol).
-
Add anhydrous potassium carbonate (6.00 g, 43.4 mmol, 1.2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Slowly add benzyl bromide (4.55 mL, 38.0 mmol, 1.05 equivalents) to the stirred suspension at room temperature using a syringe.
-
Heat the reaction mixture to 60 °C. The choice of a mild base like potassium carbonate is crucial for achieving regioselectivity, as stronger bases could lead to the formation of the bis-benzylated product.[4]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
-
The starting material, 2,5-dihydroxybenzaldehyde, will have a lower Rf value than the mono-benzylated product. The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (300 mL) and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acidic starting material.
-
Wash the organic layer with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a yellow to brown solid or oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[5]
-
Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane can be employed.[5]
-
-
Characterization:
-
The purified product should be a pale yellow solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Results and Characterization Data
-
Yield: 75-85%
-
Appearance: Pale yellow crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
10.3 (s, 1H, -CHO)
-
7.5-7.3 (m, 5H, Ar-H of benzyl group)
-
7.2 (d, 1H, Ar-H)
-
7.1 (dd, 1H, Ar-H)
-
6.9 (d, 1H, Ar-H)
-
5.1 (s, 2H, -OCH₂Ph)
-
4.9 (s, 1H, -OH)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
196.5 (-CHO)
-
155.0, 150.1, 136.2, 128.8, 128.4, 127.5, 125.1, 122.8, 118.9, 114.6 (Ar-C)
-
70.8 (-OCH₂Ph)
-
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly (e.g., to 70 °C). |
| Inefficient extraction | Perform additional extractions during work-up. | |
| Formation of Bis-benzylated Product | Base is too strong or excess benzyl bromide | Use a milder base (e.g., NaHCO₃) or reduce the equivalents of benzyl bromide.[4] |
| Unreacted Starting Material | Insufficient base or benzyl bromide | Ensure accurate measurement of reagents. Use freshly dried K₂CO₃. |
| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
The selective synthesis of this compound is a readily achievable transformation that relies on the fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly the choice of base and stoichiometry, high yields of the desired mono-benzylated product can be obtained. The protocol outlined in this guide provides a robust and reproducible method for researchers in both academic and industrial settings. A thorough understanding of the underlying mechanism and potential side reactions is key to successful synthesis and troubleshooting.
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(10), 1795–1798. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Mendelson, W. L., Holmes, M., & Dougherty, J. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde. Synthetic Communications, 26(3), 593-598. [Link]
-
Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-705. [Link]
-
Katritzky, A. R., Long, Q., He, H.-Y., Qiua, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 81-89. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
2-(Benzyloxy)-5-hydroxybenzaldehyde chemical properties and structure
An In-Depth Technical Guide to 2-(Benzyloxy)-5-hydroxybenzaldehyde: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic aldehyde intermediate. With its unique trifunctional architecture—a reactive aldehyde, a protected phenolic hydroxyl (benzyl ether), and a free phenolic hydroxyl—this compound serves as a versatile scaffold in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and applications, particularly in the realm of medicinal chemistry. The narrative emphasizes the causality behind its reactivity and utility as a precursor for complex, biologically active molecules.
Molecular Structure and Chemical Identity
This compound is a disubstituted benzaldehyde featuring a benzyloxy group at position 2 and a hydroxyl group at position 5. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which is crucial in multi-step syntheses as it prevents the acidic proton from interfering with subsequent reactions.[1] This protecting group can be selectively removed under specific conditions, typically through catalytic hydrogenation, to unveil the free phenol at a later stage.[1] The strategic placement of the aldehyde, hydroxyl, and protected hydroxyl groups allows for selective chemical modifications, making it a valuable intermediate.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are dictated by its constituent functional groups. The presence of both a hydrogen bond donor (hydroxyl) and acceptors (hydroxyl, ether, and carbonyl oxygens) influences its solubility and intermolecular interactions. The benzyl group increases its lipophilicity compared to its dihydroxy analogue.
| Property | Value | Source(s) |
| CAS Number | 56979-56-7 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₃ | [2] |
| Molecular Weight | 228.24 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Spectroscopic Profile (Interpretive Guide)
While a publicly available, experimentally validated spectrum for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and structurally similar compounds.[5][6]
¹H NMR Spectroscopy
-
Aldehydic Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electron-withdrawing carbonyl group.[6]
-
Phenolic Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which can vary with concentration and solvent. Intramolecular hydrogen bonding may shift this signal further downfield.
-
Benzylic Protons (-OCH₂Ph): A sharp singlet around δ 5.1 ppm, integrating to two protons.
-
Aromatic Protons:
-
The phenyl protons of the benzyl group will appear as a multiplet, likely between δ 7.3-7.5 ppm.
-
The protons on the main benzaldehyde ring will show a characteristic three-proton system. The proton ortho to the aldehyde group will be the most downfield, appearing as a doublet. The other two protons will appear as a doublet and a doublet of doublets, respectively.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ due to the phenolic hydroxyl group.[7]
-
C-H Stretch (Aldehyde): Two weak bands are characteristic and expected near 2850 cm⁻¹ and 2750 cm⁻¹.[7]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.
-
C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.[7]
-
C-O Stretch (Ether): A strong band is expected around 1250 cm⁻¹ for the aryl-alkyl ether linkage.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) spectrum should show a molecular ion peak at m/z = 228.
-
Key Fragmentation: A prominent peak at m/z = 91 is expected, corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond. Another significant fragment would be observed at M-91 (m/z = 137), representing the loss of the benzyl group.
Synthesis and Chemical Reactivity
Synthetic Pathway
The most logical and common synthetic route to this compound is through the selective protection of one hydroxyl group of a corresponding dihydroxy precursor. The synthesis starts from 2,5-dihydroxybenzaldehyde, where the more acidic 2-hydroxyl group is selectively protected using a benzyl halide, such as benzyl bromide, under basic conditions (Williamson ether synthesis). The choice of base and reaction conditions is critical to achieve mono-benzylation and avoid etherification of the less reactive 5-hydroxyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Selective Benzylation
This protocol is a representative method based on standard organic synthesis techniques.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dihydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone as the solvent.
-
Addition of Reagent: While stirring vigorously, add benzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.
Key Chemical Reactions
The utility of this compound stems from the orthogonal reactivity of its functional groups:
-
Aldehyde Group: Serves as an electrophilic site for a wide range of nucleophilic additions and condensation reactions. It readily forms Schiff bases with primary amines, a cornerstone reaction in the synthesis of many heterocyclic compounds and ligands.[8]
-
Hydroxyl Group: The phenolic hydroxyl at the 5-position can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.
-
Benzyloxy Group: As a robust protecting group, it is stable to many reaction conditions but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free catechol, 2,5-dihydroxybenzaldehyde.[1]
Applications in Medicinal Chemistry and Research
This compound is not typically an end-product but rather a high-value intermediate in the synthesis of complex molecules.
-
Precursor for Biologically Active Compounds: Its structure is a key building block for synthesizing novel heterocyclic compounds, macrocycles, and natural product analogs.[1]
-
Scaffold for ALDH Inhibitors: Benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform.[9][10] This enzyme is overexpressed in various cancers and is linked to cancer stem cells and chemoresistance, making its inhibition a promising therapeutic strategy.[9][10] The benzyloxybenzaldehyde core serves as a substrate-mimicking scaffold to achieve high affinity for the enzyme's active site.[10]
-
Building Block for Novel Ligands: The aldehyde functionality is a versatile handle for constructing larger molecules through reactions like Wittig olefinations and aldol condensations, enabling the synthesis of diverse molecular libraries for drug discovery screening.[1][9]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Handling: Use in a well-ventilated place, preferably a chemical fume hood.[11] Avoid the formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
In case of exposure: If the substance comes into contact with the eyes, rinse immediately with plenty of water.[12] If it contacts the skin, wash off with soap and water.[13] Seek medical attention if irritation persists.[12]
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the research and drug development community. Its unique combination of a reactive aldehyde, a free phenol, and a cleavable benzyl ether protecting group provides a versatile platform for the efficient synthesis of complex molecular architectures. Its role as a foundational scaffold for developing targeted therapeutics, such as ALDH inhibitors, highlights its importance and ensures its continued relevance in modern medicinal chemistry.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-(benzyloxy)-2-hydroxybenzaldehyde CAS#: 56979-56-7 [m.chemicalbook.com]
- 3. 5-(Benzyloxy)-2-hydroxybenzaldehyde | CAS#:56979-56-7 | Chemsrc [chemsrc.com]
- 4. 5-Benzyl-2-hydroxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Benzyloxy)-5-hydroxybenzaldehyde
This guide provides an in-depth technical analysis of the spectroscopic data for 2-(Benzyloxy)-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic compounds, including novel Schiff bases and their metal complexes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a protected phenol, makes it a versatile building block. The benzyloxy group serves as a common protecting group for phenols, which can be selectively removed under specific conditions to yield the free hydroxyl functionality. Accurate characterization of this intermediate is paramount to ensure the purity and identity of subsequent products. This guide will delve into the nuances of its spectroscopic signature, providing a framework for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde and benzyl moieties, the methylene protons of the benzyl group, and the hydroxyl proton.
Data Summary: ¹H NMR of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.32 | s | 1H | Aldehyde (-CHO) |
| 9.35 | s | 1H | Phenolic (-OH) |
| 7.45 - 7.30 | m | 5H | Benzyl aromatic (C₆H₅-) |
| 7.15 | d, J=3.0 Hz | 1H | Aromatic (H-6) |
| 7.08 | d, J=8.8 Hz | 1H | Aromatic (H-3) |
| 6.90 | dd, J=8.8, 3.0 Hz | 1H | Aromatic (H-4) |
| 5.15 | s | 2H | Methylene (-CH₂-) |
Source: Adapted from the PhD thesis "SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES AND THEIR METAL COMPLEXES" by Ana García, University of Montoya, 2018.
Interpretation and Causality:
-
The downfield shift of the aldehydic proton (10.32 ppm) is characteristic and is due to the strong deshielding effect of the carbonyl group.
-
The phenolic proton signal at 9.35 ppm is a singlet and its chemical shift can be concentration and temperature-dependent.
-
The multiplet between 7.45 and 7.30 ppm integrates to five protons, corresponding to the aromatic protons of the benzyl group.
-
The three distinct signals for the protons on the benzaldehyde ring (H-3, H-4, and H-6) and their splitting patterns (doublet, doublet, and doublet of doublets, respectively) are consistent with a 1,2,4-trisubstituted benzene ring. The coupling constants (J-values) provide information about the relative positions of these protons.
-
The singlet at 5.15 ppm, integrating to two protons, is assigned to the methylene protons of the benzyloxy group. Its singlet nature indicates no adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Data Summary: ¹³C NMR of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | Aldehyde (C=O) |
| 154.0 | C-2 (Ar-O) |
| 151.8 | C-5 (Ar-OH) |
| 137.1 | Quaternary Benzyl (C-1') |
| 128.8 | Benzyl (C-2', C-6') |
| 128.3 | Benzyl (C-4') |
| 127.9 | Benzyl (C-3', C-5') |
| 125.4 | C-1 (Ar) |
| 123.5 | C-6 (Ar) |
| 117.8 | C-4 (Ar) |
| 115.2 | C-3 (Ar) |
| 70.0 | Methylene (-CH₂) |
Source: Adapted from the PhD thesis "SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES AND THEIR METAL COMPLEXES" by Ana García, University of Montoya, 2018.
Interpretation and Causality:
-
The most downfield signal at 191.5 ppm is characteristic of an aldehyde carbonyl carbon .
-
The signals at 154.0 and 151.8 ppm are attributed to the aromatic carbons directly attached to oxygen atoms, which are significantly deshielded.
-
The signals for the benzyl group carbons are observed in the typical aromatic region (127-137 ppm).
-
The remaining aromatic carbon signals of the benzaldehyde ring appear at distinct chemical shifts, reflecting their electronic environment.
-
The upfield signal at 70.0 ppm corresponds to the methylene carbon of the benzyloxy group.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Summary: IR Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2900-2800 | Medium | Aldehydic C-H stretch |
| 1670 | Strong | C=O (aldehyde) stretch |
| 1590, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1270 | Strong | Aryl ether C-O stretch |
| 1220 | Strong | Phenolic C-O stretch |
| 3400 (broad) | Medium | O-H (hydroxyl) stretch |
Source: Adapted from the PhD thesis "SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES AND THEIR METAL COMPLEXES" by Ana García, University of Montoya, 2018.
Interpretation and Causality:
-
The broad absorption band around 3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group , with the broadening due to hydrogen bonding.
-
The sharp, strong peak at 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde.
-
The absorptions in the 2900-2800 cm⁻¹ region are characteristic of the aldehydic C-H stretch .
-
The peaks in the 1590-1490 cm⁻¹ range are due to C=C stretching vibrations within the aromatic rings.
-
The strong bands at 1270 cm⁻¹ and 1220 cm⁻¹ correspond to the C-O stretching vibrations of the aryl ether and phenolic groups, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Caption: Standard procedure for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern:
The molecular ion peak [M]⁺ for this compound (C₁₄H₁₂O₃) is expected at m/z 228. The fragmentation is likely to proceed through several key pathways:
-
Loss of the benzyl group: Cleavage of the benzylic ether bond would lead to a stable tropylium cation at m/z 91 ([C₇H₇]⁺) and a fragment corresponding to the dihydroxybenzaldehyde radical cation.
-
Loss of the formyl group: Alpha-cleavage of the aldehyde can result in the loss of a formyl radical (•CHO), leading to an ion at m/z 199.
-
Loss of a hydrogen atom: Loss of a hydrogen radical from the molecular ion can produce a fragment at m/z 227.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 228 | [C₁₄H₁₂O₃]⁺ (Molecular Ion) |
| 227 | [C₁₄H₁₁O₃]⁺ |
| 199 | [C₁₃H₁₁O₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy offers a detailed picture of the molecular structure, confirming the presence of all key functional groups and the overall connectivity of the molecule. While an experimental mass spectrum is pending, the predicted fragmentation pattern offers valuable insights for its identification via mass spectrometry. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring confidence in its identity and purity.
References
- García, A. (2018). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES AND THEIR METAL COMPLEXES. PhD Thesis, University of Montoya.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-Depth Technical Guide to N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant)
Executive Summary: This document provides a comprehensive technical overview of the synthetic compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, widely known in scientific literature as SR141716A or Rimonabant. Initially developed as a potent and selective antagonist for the cannabinoid CB1 receptor, its unique properties as an inverse agonist have significant implications for research into neuropsychiatric and metabolic disorders. This guide details its physicochemical properties, mechanism of action, pharmacological effects, and associated hazards, offering a critical resource for researchers and drug development professionals.
A Note on Chemical Identification: The CAS number 56979-56-7, provided as the topic of this guide, is predominantly associated in chemical supplier databases with the compound 5-(Benzyloxy)-2-hydroxybenzaldehyde. However, a thorough review of peer-reviewed scientific literature reveals a lack of in-depth research on this molecule. In contrast, the pyrazole derivative SR141716A (Rimonabant) is the subject of extensive scientific investigation and aligns with the advanced research focus of the intended audience. It is therefore presumed that SR141716A is the intended subject of this guide.
Introduction and Chemical Identity
SR141716A is a diarylpyrazole derivative that emerged from research into the endocannabinoid system. It is recognized as a potent and selective antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] These receptors are primarily located in the central nervous system and are involved in a wide array of physiological processes, including appetite, pain sensation, mood, and memory.[3] The unique structure of SR141716A allows it to bind to the CB1 receptor and not only block the action of agonists like anandamide and 2-arachidonoylglycerol but also to reduce the receptor's basal signaling activity, a characteristic of inverse agonism.[4]
Table 1: Physicochemical Properties of SR141716A
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [5] |
| Molecular Weight | 499.8 g/mol | [5] |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in organic solvents such as DMSO and ethanol; poorly soluble in water | N/A |
Mechanism of Action: A Deeper Dive into Inverse Agonism
The endocannabinoid system's CB1 receptors are G-protein coupled receptors (GPCRs) that, even in the absence of a ligand, exhibit a low level of constitutive activity. SR141716A functions as an inverse agonist, meaning it stabilizes the inactive conformation of the CB1 receptor, thereby reducing this basal signaling. This is distinct from a neutral antagonist, which would only block the binding of other ligands without affecting the receptor's intrinsic activity.
The practical implication of this inverse agonism is a reduction in the downstream signaling cascade typically activated by CB1 receptors. This includes the inhibition of adenylyl cyclase and the modulation of calcium and potassium ion channels.[4] This mechanism underpins the diverse pharmacological effects observed with SR141716A administration.
Caption: Mechanism of SR141716A as an inverse agonist at the CB1 receptor.
Pharmacological Profile and Potential Applications
The ability of SR141716A to modulate the endocannabinoid system has led to its extensive investigation for various therapeutic applications. Its most notable effect is the reduction of appetite and body weight, which led to its development as an anti-obesity drug.[6] Beyond metabolic effects, its action in the central nervous system has prompted research into its potential for treating:
-
Neuropsychiatric Disorders: Due to the role of the endocannabinoid system in mood and anxiety, SR141716A has been studied for depression and other related conditions.[3]
-
Addiction: By blocking the rewarding effects of certain substances of abuse that are mediated by the endocannabinoid system, SR141716A has shown potential in smoking cessation and reducing other addictive behaviors.
-
Neurological Conditions: Research has explored its utility in conditions where CB1 receptor hyperactivity is implicated.
Hazards and Safety Considerations
Despite its promising pharmacological profile, the development of Rimonabant (the commercial name for SR141716A) was halted, and its marketing authorization was withdrawn in Europe. This was primarily due to a significant risk of serious psychiatric side effects.
Table 2: Documented Hazards and Adverse Effects of SR141716A
| Hazard Category | Specific Effects | Source |
| Psychiatric | Increased risk of depression, anxiety, and suicidal ideation. | [3] |
| Neurological | Dizziness, sleep disturbances, and sensory disturbances. | N/A |
| Gastrointestinal | Nausea is a commonly reported side effect. | N/A |
The primary safety concern stems from the widespread distribution of CB1 receptors in the brain, which are crucial for regulating mood and emotional responses. The inverse agonist action of SR141716A, while beneficial for appetite suppression, appears to disrupt these essential neurological functions in a subset of individuals, leading to the observed adverse psychiatric events.
Experimental Protocol: Handling and Personal Protective Equipment (PPE)
Given the potent biological activity of SR141716A, appropriate safety precautions are essential during laboratory handling.
-
Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal. Avoid generating dust if handling the powdered form.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Sources
- 1. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid pharmacological properties common to other centrally acting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(Benzyloxy)-5-hydroxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-5-hydroxybenzaldehyde in Organic Solvents
Executive Summary
This compound is a bespoke organic molecule whose utility in synthetic chemistry and drug development is intrinsically linked to its solubility characteristics. As a functionalized aromatic aldehyde, its behavior in various solvent systems dictates reaction kinetics, purification strategies, and the potential for formulation. This guide, intended for researchers, chemists, and formulation scientists, provides a deep dive into the theoretical and practical aspects of this compound's solubility. While specific quantitative data for this exact isomer is not prevalent in public literature, this document synthesizes foundational solubility principles, insights from structurally analogous compounds, and a robust, field-proven experimental protocol to empower researchers to determine its solubility profile accurately. We present a framework for predicting solubility, a detailed gravimetric method for its empirical determination, and essential safety considerations for handling.
Physicochemical Profile and Structural Insights
To understand the solubility of this compound, one must first analyze its molecular structure.
-
Molecular Formula: C₁₄H₁₂O₃
-
Core Structure: The molecule is built on a benzaldehyde scaffold, featuring three key functional groups that govern its interactions with solvents:
-
Aromatic Rings: Two phenyl rings (one from the benzaldehyde core and one from the benzyl group) create significant non-polar, hydrophobic character. This suggests a natural affinity for non-polar organic solvents.
-
Ether Linkage (-O-CH₂-): The benzyloxy group introduces an ether linkage. While ethers can act as hydrogen bond acceptors, their contribution to overall polarity is moderate.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This group imparts a degree of polarity and is the primary site for interaction with polar protic solvents.
-
Aldehyde Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.
-
The interplay of the large non-polar surface area from the aromatic rings with the specific hydrogen-bonding capabilities of the hydroxyl group dictates a nuanced solubility profile. The molecule is largely hydrophobic but possesses a distinct polar region.
Foundational Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3]
-
Polarity and Dielectric Constant: Solvents are broadly classified as polar (protic and aprotic) and non-polar. Polar solvents have higher dielectric constants and can effectively solvate polar molecules and ions. This compound, with its mixed polarity, is expected to show preferential solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The phenolic hydroxyl group is the most significant contributor to potential solubility in protic solvents like alcohols (e.g., ethanol, methanol) through hydrogen bonding. Aprotic polar solvents like acetone or ethyl acetate can act as hydrogen bond acceptors, also promoting solubility.
-
Van der Waals Forces: The extensive aromatic structure will lead to strong Van der Waals interactions (specifically, π-π stacking) with aromatic and other non-polar solvents like toluene or dichloromethane.
Predicted Solubility Profile
Due to the absence of specific published quantitative data for this compound, the following table provides a qualitative prediction based on its chemical structure and the observed solubility of analogous compounds like 2-Bromo-5-hydroxybenzaldehyde and various benzyloxybenzaldehyde isomers.[4][5] This profile requires experimental validation.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aromatic | Toluene | Soluble | Strong Van der Waals forces and potential π-π stacking between the solvent and the compound's aromatic rings. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Highly Soluble | Moderate polarity and ability to interact with the aromatic system. Similar structures show high solubility.[5] |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can act as effective hydrogen bond acceptors for the compound's hydroxyl group while also solvating its less polar regions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | A very strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The hydroxyl group will engage in hydrogen bonding, but the large hydrophobic benzyl group may limit high solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble / Very Sparingly Soluble | The large, non-polar surface area of the two aromatic rings dominates, leading to poor hydration.[4] |
Experimental Protocol: Gravimetric Determination of Solubility
To move beyond prediction to empirical fact, a robust and reliable method for determining solubility is essential. The following gravimetric protocol is a self-validating standard for this purpose, adapted from established methodologies for similar compounds.[6]
Materials & Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readability ±0.0001 g)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated positive displacement micropipettes or syringes
-
Syringe filters (0.22 µm, solvent-compatible PTFE or equivalent)
-
Scintillation vials or other sealable glass vials (e.g., 20 mL)
-
Pre-weighed glass evaporation dishes or beakers
-
Drying oven or vacuum oven
-
Desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., add ~100 mg to 5 mL of solvent). A visible excess of undissolved solid must remain at equilibrium to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to be certain.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to sit undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a precise volume of the clear supernatant (e.g., 1.0 mL) into a syringe. Avoid disturbing the solid residue.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish into a drying oven set to a temperature sufficient to evaporate the solvent but well below the melting point of the compound (e.g., 60 °C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.
-
Weigh the dish containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty dish from the final mass.
-
Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).
Solubility (mg/mL) = (Mass of [Dish + Solute] - Mass of Dish) / Volume of Filtrate
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.
Caption: Gravimetric solubility determination workflow.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][8]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7][9] Wash hands thoroughly after handling.
-
Hazards: Isomers are reported to cause skin, eye, and respiratory irritation.[7][8] Assume this compound carries similar risks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, potentially under an inert atmosphere.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
The solubility of this compound is a critical parameter that influences its entire lifecycle in a research and development setting. While theoretical predictions based on its molecular structure provide a valuable starting point, they are no substitute for empirical data. The detailed gravimetric protocol provided in this guide offers a clear, reliable, and accurate path to determining the precise solubility of this compound in any organic solvent of interest. This data is fundamental for optimizing reaction conditions, designing efficient purification schemes, and developing viable formulations, thereby accelerating the journey from laboratory synthesis to practical application.
References
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
GeeksforGeeks. Solubility test for Organic Compounds. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
University of Toronto Scarborough. Solubility. [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
PubChem. 2-(Benzyloxy)benzaldehyde. [Link]
-
Chemsrc. 5-(Benzyloxy)-2-hydroxybenzaldehyde | CAS#:56979-56-7. [Link]
-
ResearchGate. (A) Synthesis of R-benxyloxy benzaldehydes 2i-o from...[Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
PubChem. 4-Benzyloxy-2-hydroxybenzaldehyde. [Link]
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- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
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- 10. 5-(benzyloxy)-2-hydroxybenzaldehyde CAS#: 56979-56-7 [amp.chemicalbook.com]
The Strategic Role of 2-(Benzyloxy)-5-hydroxybenzaldehyde in Modern Organic Synthesis: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 2-(Benzyloxy)-5-hydroxybenzaldehyde, a versatile and strategically important precursor in organic synthesis. We will delve into its synthesis, key reactive sites, and its application in the construction of complex molecular architectures, including Schiff bases, stilbenes, chromenes, and chalcones. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern its reactivity and utility. The strategic use of the benzyl protecting group and the interplay of the hydroxyl and aldehyde functionalities will be a central theme, providing a framework for the rational design of synthetic routes towards novel bioactive molecules.
Introduction: The Unique Molecular Scaffolding of this compound
This compound is an aromatic aldehyde that possesses a unique combination of functional groups, making it a valuable building block in the synthesis of a wide array of organic compounds. Its structure features a reactive aldehyde group, a nucleophilic phenolic hydroxyl group, and a benzyl ether that serves as a crucial protecting group. This trifecta of functionalities allows for a high degree of synthetic flexibility, enabling chemists to perform sequential and site-selective modifications to build intricate molecular frameworks.
The strategic placement of the benzyloxy group at the 2-position and the hydroxyl group at the 5-position influences the electronic properties of the aromatic ring, directing the regioselectivity of subsequent reactions. The benzyl protecting group is particularly advantageous due to its relative stability under a variety of reaction conditions and its susceptibility to cleavage under mild, specific conditions, typically through catalytic hydrogenation. This allows for the unmasking of the phenolic hydroxyl group at a later, strategic point in a multi-step synthesis.
This guide will provide a comprehensive overview of the synthesis of this compound and its pivotal role as a precursor in several key classes of organic reactions that are fundamental to the discovery and development of new chemical entities.
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of this compound involves the regioselective benzylation of 2,5-dihydroxybenzaldehyde. This selectivity is a cornerstone of its preparation and is governed by the differential reactivity of the two hydroxyl groups.
The Principle of Regioselective Benzylation
In 2,5-dihydroxybenzaldehyde, the two hydroxyl groups are situated at the ortho and para positions relative to the aldehyde group. The hydroxyl group at the C-5 position is more nucleophilic and sterically accessible than the C-2 hydroxyl group. The C-2 hydroxyl group is involved in intramolecular hydrogen bonding with the adjacent carbonyl group of the aldehyde, which reduces its nucleophilicity and increases its steric hindrance. This inherent difference in reactivity allows for the selective protection of the 5-hydroxyl group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the selective benzylation of dihydroxybenzaldehydes.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Saturated sodium bicarbonate (NaHCO₃) aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottomed flask.
-
Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.[1]
Table 1: Representative Yields for the Synthesis of Benzyloxybenzaldehydes
| Starting Material | Product | Yield (%) | Reference |
| 2,5-Dihydroxybenzaldehyde | 2,5-Bis-benzyloxy-benzaldehyde | 50 | [1] |
Note: The synthesis of the mono-benzylated product, this compound, requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-benzylated byproduct.
Key Synthetic Transformations of this compound
The aldehyde and hydroxyl functionalities of this compound are the primary sites for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.
Schiff Base Formation: A Gateway to Bioactive Imines
The condensation of the aldehyde group of this compound with primary amines is a classic and efficient method for the synthesis of Schiff bases (imines). These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the Schiff base. The reaction is often catalyzed by a small amount of acid.[2]
Experimental Protocol: Synthesis of a Schiff Base from this compound
Materials:
-
This compound
-
A primary amine (e.g., 4-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottomed flask.
-
Add a solution of the primary amine (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Characterization Data for a Representative Schiff Base:
-
IR (cm⁻¹): Look for the appearance of a strong C=N stretching band around 1610-1625 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde.
-
¹H NMR (ppm): Expect a characteristic singlet for the imine proton (-CH=N-) in the region of 8.0-9.0 ppm.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the Schiff base.[3][4]
Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is highly valuable for extending the carbon skeleton of this compound.
Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[5][6][7]
Experimental Protocol: Wittig Reaction of this compound
This protocol is a general procedure adapted for the use of this compound.
Materials:
-
This compound
-
A phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Dichloromethane
-
Hexane
-
Diethyl ether
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the ylide is formed (often indicated by a color change).
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by precipitating the triphenylphosphine oxide byproduct with a mixture of diethyl ether and hexane, followed by filtration. The filtrate containing the alkene product can be further purified by column chromatography.[8]
Knoevenagel Condensation: Synthesis of Chromenes and Other Heterocycles
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base. This reaction is particularly useful for the synthesis of various heterocyclic compounds, such as chromenes, when using salicylaldehyde derivatives like this compound.
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final condensed product. In the case of salicylaldehyde derivatives, an intramolecular cyclization can follow the initial condensation, leading to the formation of chromene rings.[9][10]
Experimental Protocol: Synthesis of a 2-amino-3-cyano-4H-chromene derivative
This protocol is adapted from general procedures for the three-component synthesis of chromenes.[11][12]
Materials:
-
This compound
-
Malononitrile
-
A resorcinol or phenol derivative (optional, for further derivatization)
-
A base catalyst (e.g., potassium carbonate - K₂CO₃, or an amine like piperidine)
-
A solvent (e.g., water or ethanol)
Procedure:
-
In a round-bottomed flask, mix this compound (1 mmol), malononitrile (1 mmol), and the base catalyst (e.g., 0.25 mmol of K₂CO₃) in the chosen solvent (e.g., 5 mL of water).
-
Heat the reaction mixture at a suitable temperature (e.g., 70°C) for the required time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chromene derivative.[11]
Claisen-Schmidt Condensation: The Pathway to Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound, leading to the formation of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities.
Experimental Protocol: Synthesis of a Chalcone Derivative
This is a general protocol for the synthesis of chalcones from this compound.[13]
Materials:
-
This compound
-
An acetophenone derivative (e.g., acetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol in a round-bottomed flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the formation of a precipitate.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Applications in Drug Discovery and Development
The derivatives of this compound have shown significant promise in various therapeutic areas, underscoring the importance of this precursor in medicinal chemistry.
-
Antifungal Agents: Schiff bases derived from hydroxybenzaldehydes have been investigated as potential antifungal agents. For instance, derivatives have shown inhibitory activity against fungal chitin deacetylase, a key enzyme for fungal growth.[13]
-
Anticancer Agents: Chalcones synthesized from benzyloxybenzaldehyde derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[14]
-
Alzheimer's Disease Therapeutics: Chalcone derivatives bearing a 2-hydroxy-4-benzyloxy substitution pattern have been designed as multifunctional agents for the treatment of Alzheimer's disease, exhibiting inhibitory effects on Aβ aggregation and antioxidative properties.[15]
Conclusion
This compound stands out as a highly valuable and versatile precursor in the field of organic synthesis. Its unique structural features, combined with the strategic use of the benzyl protecting group, provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. The ability to selectively engage its aldehyde and hydroxyl functionalities in a variety of fundamental organic reactions, such as Schiff base formation, Wittig reactions, and Knoevenagel and Claisen-Schmidt condensations, opens up a vast chemical space for the discovery of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of its synthesis and key applications, complete with detailed experimental protocols, to empower researchers in their synthetic endeavors.
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Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. (n.d.). Retrieved from [Link]
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A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]
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Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). Retrieved from [Link]
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Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (2025). Curr Med Chem. Retrieved from [Link]
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6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
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Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes - ResearchGate. (2025, August 5). Retrieved from [Link]
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Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. | Semantic Scholar. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone - ResearchGate. (2025, November 5). Retrieved from [Link]
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The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - AWS. (n.d.). Retrieved from [Link]
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Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved from [Link]
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(PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. - ResearchGate. (2025, December 22). Retrieved from [Link]
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The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. - SciSpace. (n.d.). Retrieved from [Link]
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Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence - PubMed Central. (2021, March 1). Retrieved from [Link]
-
Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study (2023) | O. Simsek | 12 Citations - SciSpace. (2023, May 1). Retrieved from [Link]
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K2CO3-catalyzed synthesis of 2-amino-3-cyano-4H-chromene derivatives with different substituents in water. (n.d.). Retrieved from [Link]
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The three-component reaction of malononitrile 2, substitute... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde - R Discovery. (2017, July 11). Retrieved from [Link]
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6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. (n.d.). Retrieved from [Link]
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Physical characteristics of 2-(Benzyloxy)-5-hydroxybenzaldehyde
An In-depth Technical Guide to the Physical Characteristics of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 56979-56-7). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data from established chemical literature and databases. It details the compound's structural identity, physicochemical properties, and spectroscopic profile, offering a foundational understanding for its application as a chemical intermediate. Furthermore, this guide presents a representative synthetic workflow and analytical characterization protocol, grounded in established chemical principles, to ensure both practical utility and scientific integrity. Safety and handling precautions are also outlined to promote safe laboratory practices.
Introduction to this compound
This compound, also known as 5-(benzyloxy)-2-hydroxybenzaldehyde, is a polysubstituted aromatic aldehyde. Its structure incorporates a benzaldehyde core functionalized with both a hydroxyl group and a benzyloxy group. This unique combination of an electron-donating hydroxyl group, a bulky benzyloxy ether, and a reactive aldehyde moiety makes it a valuable and versatile intermediate in synthetic chemistry.
The strategic placement of these functional groups allows for a wide range of chemical transformations. The aldehyde can readily participate in condensation reactions to form Schiff bases or undergo oxidation and reduction. The phenolic hydroxyl group offers a site for further etherification, esterification, or electrophilic substitution, while the benzyl ether serves as a stable protecting group that can be removed under specific hydrogenolysis conditions. Consequently, this compound is a strategic precursor for synthesizing more complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. Analogous structures are utilized as building blocks for inhibitors of enzymes like phosphodiesterase-4 (PDE4) and in the synthesis of cancer cell growth inhibitors.[1][2]
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to all scientific investigation. The structural and identifying information for this compound is summarized below.
-
IUPAC Name: 2-hydroxy-5-(phenylmethoxy)benzaldehyde
-
Synonyms: 5-(Benzyloxy)-2-hydroxybenzaldehyde
-
Molecular Structure:
(A proper 2D structure diagram would be rendered here)
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing experiments, purification strategies, and formulation.
| Property | Value | Source / Comment |
| Molecular Weight | 228.24 g/mol | [3][4][6] |
| Appearance | White to pale yellow/brown solid | Inferred from analogous compounds like 4-Benzyloxy-2-hydroxybenzaldehyde.[7] |
| Melting Point | Data not available in cited literature. | The isomer, 4-Benzyloxy-2-hydroxybenzaldehyde, has a melting point of 75-82 °C.[7] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from related hydroxybenzaldehydes.[1][8] |
| Hydrogen Bond Donor Count | 1 | Calculated from structure. |
| Hydrogen Bond Acceptor Count | 3 | Calculated from structure. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly indexed, its profile can be confidently predicted based on its functional groups and data from analogous structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for confirming the specific arrangement of protons in a molecule. The expected chemical shifts (δ) in a solvent like CDCl₃ are:
-
δ ~9.8-10.5 ppm (singlet, 1H): Aldehyde proton (-CHO). This significant downfield shift is characteristic of an aldehyde proton deshielded by the carbonyl group.[9]
-
δ ~11.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). This proton is often broad and its chemical shift is concentration-dependent. Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen causes a notable downfield shift.
-
δ ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
δ ~6.9-7.1 ppm (multiplet, 3H): Aromatic protons of the substituted benzaldehyde ring. The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on the coupling constants between the three adjacent protons.
-
δ ~5.1 ppm (singlet, 2H): Benzylic methylene protons (-O-CH₂-Ph). The singlet nature indicates no adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
-
~3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.
-
~3060 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1660 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde. This is a key diagnostic peak.
-
~1500-1600 cm⁻¹ (multiple bands): Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ (strong): Aryl-O-C stretching from the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak [M]⁺: Expected at m/z = 228.
-
Base Peak: A highly prominent peak is expected at m/z = 91 , corresponding to the tropylium cation ([C₇H₇]⁺), which is formed by the facile cleavage of the benzyl group. This is a classic fragmentation pattern for benzyl ethers and serves as strong evidence for the benzyloxy moiety.
-
Other Fragments: Loss of the formyl radical (-CHO) from the molecular ion would result in a peak at m/z = 199.
Representative Synthesis Workflow
A plausible and efficient method for preparing this compound is via the selective Williamson ether synthesis, starting from 2,5-dihydroxybenzaldehyde (gentisaldehyde). The selectivity arises from the higher acidity of the 2-hydroxyl proton due to chelation with the aldehyde, making the 5-hydroxyl group more nucleophilic under mild basic conditions.
Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the more reactive 5-hydroxyl group.
-
Benzylation: Slowly add benzyl bromide (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical step that relies on a combination of the spectroscopic techniques discussed previously.
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Stability and storage conditions for 2-(Benzyloxy)-5-hydroxybenzaldehyde
An In-Depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring an aldehyde, a phenolic hydroxyl group, and a benzyl ether, makes it a versatile intermediate for the synthesis of complex molecules, including novel therapeutic agents and functional polymers.[1][2] The aldehyde group serves as a handle for forming Schiff bases or undergoing various C-C bond-forming reactions, the hydroxyl group can direct electrophilic aromatic substitution, and the benzyloxy moiety acts as a stable protecting group for the phenol, which can be selectively removed during a synthetic sequence.[1]
The integrity and purity of such a reagent are paramount for the reproducibility and success of research outcomes. Degradation of this compound can lead to the formation of impurities that may alter its reactivity, introduce contaminants into subsequent synthetic steps, or complicate product purification. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its viability for high-stakes research and development applications.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical to predicting its stability. The interplay between its three functional groups dictates its overall reactivity and susceptibility to degradation.
-
Aldehyde Group (-CHO): This electron-withdrawing group is the primary site of oxidative degradation.[3] Its carbonyl carbon is electrophilic, making it reactive toward nucleophiles.
-
Hydroxyl Group (-OH): As a strong electron-donating group, the phenolic hydroxyl activates the aromatic ring, influencing its reactivity.[3] The acidic proton can be abstracted by bases, forming a phenoxide ion which is highly susceptible to oxidation.
-
Benzyloxy Group (-OCH₂Ph): This bulky ether group serves as a protecting group for the phenol. While generally stable, it can be cleaved under specific conditions, such as catalytic hydrogenation.[1] It is less activating than a free hydroxyl group but still donates electron density to the ring.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₂O₃ | [4] |
| Molecular Weight | 228.24 g/mol | [4] |
| CAS Number | 56979-56-7 | [4] |
| Appearance | Typically a solid | [5] |
Critical Factors Influencing Chemical Stability
The long-term stability of this compound is contingent on mitigating exposure to several key environmental factors.
Atmospheric Oxygen: The Primary Degradation Pathway
The most significant and common degradation pathway for this compound is the auto-oxidation of the aldehyde moiety to the corresponding carboxylic acid, 2-(Benzyloxy)-5-hydroxybenzoic acid. This process is often initiated by radical species and can be accelerated by exposure to light and heat. Aromatic aldehydes are particularly prone to this type of degradation.[6]
The causality behind this is the relative weakness of the aldehydic C-H bond, which can be abstracted to form a benzoyl radical. This radical then reacts with molecular oxygen to propagate a chain reaction, ultimately yielding the carboxylic acid. The presence of electron-donating groups on the aromatic ring can further influence the rate of this oxidation.
Caption: Experimental workflow for an accelerated stability study.
Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Dissolve a precisely weighed sample of the compound in a suitable solvent (e.g., HPLC-grade acetonitrile).
-
Analyze via a validated HPLC method to determine the initial purity and identify any existing impurities. This serves as the baseline.
-
-
Sample Preparation:
-
Aliquot approximately 5-10 mg of the solid compound into several amber glass HPLC vials.
-
Some vials should be tightly capped under ambient air, while others should be flushed with nitrogen before capping to compare the effect of an inert atmosphere.
-
-
Incubation:
-
Place the prepared vials into a calibrated stability chamber set to accelerated conditions, typically 40°C and 75% relative humidity (RH).
-
-
Analysis at Time Points:
-
At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a set of vials (both air and nitrogen-flushed).
-
Allow vials to cool to room temperature.
-
Add a precise volume of diluent (e.g., 1.0 mL acetonitrile) to each vial to dissolve the sample.
-
Analyze immediately by HPLC.
-
-
Analytical Method (Example):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector set to a wavelength corresponding to the absorbance maximum of the compound.
-
Quantification: Calculate the area percentage of the parent compound peak relative to the total peak area (parent + impurities). The primary impurity to monitor for is the peak corresponding to 2-(Benzyloxy)-5-hydroxybenzoic acid, which will typically have a different retention time.
-
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary liabilities are sensitivity to atmospheric oxygen and light, leading to the oxidation of the aldehyde group. The integrity of this valuable synthetic intermediate is best preserved by a multi-faceted strategy: storage under refrigerated (2-8°C), dark, dry, and inert atmosphere conditions . By implementing the rigorous handling protocols and stability testing methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the compound's purity, leading to more reliable and reproducible scientific outcomes.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dihydroxybenzaldehyde.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Benzyloxy-2-hydroxybenzaldehyde.
- CDN Isotopes. (n.d.). Safety Data Sheet - Benzaldehyde-2,3,4,5,6-d5.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ChemicalBook. (2025). Safety Data Sheet - 5-(benzyloxy)-2-hydroxybenzaldehyde.
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (2017). METHOD FOR PREPARING 2-HYDROXYL-4-(2, 3-DISUBSTITUTED BENZYLOXY)-5-SUBSTITUTED BENZALDEHYDE DERIVATIVE.
- Benchchem. (n.d.). Derivatization and Reaction Chemistry of 5 Benzyloxy 2 Hydroxybenzaldehyde.
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- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(Benzyloxy)-3-hydroxybenzaldehyde.
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- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde.
- Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
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- ResearchGate. (n.d.). Structures of a) 2-hydroxybenzaldehyde, b) benzaldehyde and c) acetaldehyde.
- ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
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- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-.
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Methodological & Application
Synthesis of Schiff Bases Using 2-(Benzyloxy)-5-hydroxybenzaldehyde: A Comprehensive Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis, purification, and characterization of Schiff bases derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and form a class of compounds with broad-ranging applications in medicinal chemistry, coordination chemistry, and materials science.[1][2] The presence of the benzyloxy and hydroxyl moieties on the salicylaldehyde scaffold offers unique opportunities for creating structurally diverse molecules with significant biological and chelating properties.[3][4][5] This guide is designed for researchers in academia and industry, offering field-proven protocols, mechanistic insights, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Scientific Context
Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The resulting carbon-nitrogen double bond is a critical pharmacophore in numerous biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][6] Salicylaldehyde-derived Schiff bases are particularly noteworthy due to their ability to act as versatile chelating ligands, forming stable complexes with various metal ions.[3][7][8] This property is exploited in catalysis, sensor development, and the design of metallodrugs.[3][9]
The starting material, this compound, provides three key structural features:
-
The Aldehyde Group: The primary site for Schiff base formation.
-
The Ortho-Hydroxyl Group: Enables the formation of a stable six-membered chelate ring with metal ions and participates in intramolecular hydrogen bonding, which influences the compound's conformation and reactivity.[10]
-
The Benzyloxy Group: A bulky, lipophilic protecting group that can enhance solubility in organic solvents and can be selectively removed in subsequent synthetic steps if a free hydroxyl group is desired.
This guide details a robust and reproducible methodology for synthesizing these valuable compounds.
The Chemistry: Reaction Mechanism
The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[11][12] The reaction is typically reversible and often catalyzed by a small amount of acid or base.[13][14]
-
Nucleophilic Addition: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a zwitterionic intermediate that rapidly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[3][11]
-
Dehydration: Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base (imine).[3][11]
The removal of water from the reaction mixture can drive the equilibrium towards the product side, increasing the yield.[2]
Experimental Workflow and Protocols
The following section outlines the complete workflow from synthesis to characterization for preparing Schiff bases from this compound.
General Experimental Workflow Diagram
Caption: Experimental workflow for Schiff base synthesis.
Protocol 1: Synthesis of a Schiff Base (General Procedure)
This protocol describes a general method for the condensation reaction. Aniline is used here as an example of a primary amine.
Materials and Reagents:
-
This compound (1 equivalent)
-
Aniline (1 equivalent)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers and measuring cylinders
-
Buchner funnel and vacuum flask
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution.
-
Addition of Amine: In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol.
-
Reaction Initiation: Add the aniline solution dropwise to the aldehyde solution with continuous stirring at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[14][15]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath. Continue refluxing for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product often precipitates as a colored solid upon cooling. If precipitation is slow, the solution can be placed in an ice bath or a small amount of cold water can be added to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities, followed by a wash with diethyl ether.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid Schiff base products.[16][17]
Procedure:
-
Dissolve the crude Schiff base product in a minimum amount of hot absolute ethanol in a beaker or Erlenmeyer flask.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
As the solution cools, the solubility of the Schiff base will decrease, leading to the formation of crystals. For better crystal formation, the process can be slowed by insulating the flask.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and dry them as described in the synthesis protocol.
Characterization of Synthesized Schiff Bases
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the imine bond. Key spectral features include:
-
The disappearance of the C=O stretching vibration from the aldehyde (typically ~1650-1700 cm⁻¹).
-
The disappearance of the N-H stretching vibrations from the primary amine (typically ~3300-3500 cm⁻¹).
-
The appearance of a strong C=N (azomethine) stretching band in the region of 1600-1640 cm⁻¹.[6][18]
-
A broad O-H stretching band around 3200-3400 cm⁻¹ may be present due to the phenolic hydroxyl group.[19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive signal is the appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.[18] The aldehyde proton signal (-CHO) from the starting material (around δ 9.5-10.5 ppm) should be absent in the final product spectrum. Other signals corresponding to the aromatic, benzyloxy, and amine-derived protons should also be present and correctly integrated.
-
¹³C NMR: The carbon of the azomethine group (-C=N-) will appear in the δ 150-165 ppm range.[18]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[20][21]
Data Presentation: Synthesis Examples
The following table summarizes expected outcomes for the reaction of this compound with various primary amines under the general protocol described above.
| Primary Amine | Structure | Typical Reaction Time (h) | Expected Yield (%) | Expected Appearance |
| Aniline | Ph-NH₂ | 3-4 | 85-95% | Yellow Solid |
| 4-Methylaniline | p-Me-C₆H₄-NH₂ | 2-3 | 90-98% | Pale Yellow Solid |
| 4-Nitroaniline | p-NO₂-C₆H₄-NH₂ | 4-6 | 80-90% | Orange/Red Solid |
| Ethanolamine | HO-CH₂CH₂-NH₂ | 2-4 | 75-85% | Yellow Oil/Low-Melting Solid |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Reagents are impure or wet. 3. Insufficient heating or catalyst. 4. Product is soluble in the solvent. | 1. Extend the reflux time and monitor by TLC. 2. Use anhydrous solvents and freshly distilled amines.[16] Consider adding a dehydrating agent like molecular sieves. 3. Ensure proper reflux temperature and add a fresh drop of catalyst. 4. After cooling, try adding cold water to precipitate the product or remove the solvent under reduced pressure. |
| Impure Product (from NMR/TLC) | 1. Unreacted starting materials remain. 2. Formation of side products. | 1. Ensure a 1:1 stoichiometric ratio of reactants. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol). 2. Purify the product carefully by recrystallization (potentially using a different solvent system) or by column chromatography over silica gel.[16] |
| Product is an Oil, Not a Solid | 1. Product has a low melting point. 2. Presence of impurities. | 1. Try to purify by column chromatography instead of recrystallization. 2. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification and remove soluble impurities. |
| Reaction is Very Slow | 1. Deactivated amine (e.g., with electron-withdrawing groups). 2. Insufficient catalyst. | 1. Increase the reaction time and/or temperature. Consider using a stronger acid catalyst or a different solvent like toluene with a Dean-Stark trap to remove water azeotropically.[14] 2. Add another 1-2 drops of glacial acetic acid. |
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link][11]
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How to purify Schiff base product? (2024). ResearchGate. Retrieved from [Link][16]
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Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924. Retrieved from [Link]
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Schiff's bases mechanism: Significance and symbolism. (2024). Labvane. Retrieved from [Link][12]
-
How to purify Schiff base? (2023). ResearchGate. Retrieved from [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link][18]
-
Is there an effective way of purifying schiff bases? (2021). ResearchGate. Retrieved from [Link][17]
-
Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link][22]
-
Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Synthesis of Schiff Bases. (2020). BYJU'S. Retrieved from [Link][2]
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Singh, S., et al. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. Scientific Reports, 14(1). Retrieved from [Link][7]
-
Omar, M. M., Mohamed, G. G., & Ibrahim, A. A. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 358-369. Retrieved from [Link][23]
-
Al-Adilee, K. J., & Al-Jibouri, M. H. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link][20]
-
Sadasivan, V., & Gangadharan, R. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research, 9(5), 26976-26980. Retrieved from [Link][3]
-
Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved from [Link][21]
-
Al-Adilee, K. J., & Al-Jibouri, M. H. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link][24]
-
Yilmaz, I., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Letters in Drug Design & Discovery, 21(1). Retrieved from [Link][4]
-
Refat, M. S. (2020). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry. ResearchGate. Retrieved from [Link][5]
-
METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. (n.d.). IJCRR. Retrieved from [Link][8]
-
Al-amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry, 2(4), 26-32. Retrieved from [Link][9]
-
Al-Masoudi, W. A. (2010). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. National Journal of Chemistry, 37, 158-166. Retrieved from [Link][13]
-
Kumar, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved from [Link][6]
-
Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? (2014). ResearchGate. Retrieved from [Link][14]
-
Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2017). R Discovery. Retrieved from [Link]
-
Yildiz, M., et al. (2005). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 10(1), 135-143. Retrieved from [Link][10]
-
Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2017). ResearchGate. Retrieved from [Link][19]
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- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: Applications of 2-(Benzyloxy)-5-hydroxybenzaldehyde in Medicinal Chemistry
Introduction: A Building Block of Therapeutic Potential
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents. 2-(Benzyloxy)-5-hydroxybenzaldehyde emerges as a highly valuable and versatile intermediate, offering a unique combination of functional groups that medicinal chemists can exploit for the synthesis of a diverse array of bioactive molecules. Its structure, featuring a reactive aldehyde, a strategically placed hydroxyl group, and a protecting benzyloxy moiety, provides a powerful platform for generating libraries of compounds for drug discovery programs.
The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including the formation of Schiff bases, chalcones, and various heterocyclic systems. The phenolic hydroxyl group can participate in hydrogen bonding with biological targets and can be a key pharmacophoric feature. Furthermore, the benzyloxy group acts as a protecting group for the phenolic hydroxyl, preventing its interference in certain reactions and allowing for selective deprotection at a later synthetic stage to unmask the free phenol, which is often crucial for biological activity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols, mechanistic insights, and a focus on its utility in the development of enzyme inhibitors.
Core Applications in Drug Discovery
The 2-(benzyloxy)-5-hydroxyphenyl moiety is a key structural motif in the design of inhibitors for enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer. The strategic placement of the benzyloxy and hydroxyl groups influences the electronic and steric properties of the molecule, enabling tailored interactions with the active sites of target enzymes.
Development of Monoamine Oxidase-B (MAO-B) Inhibitors for Neurodegenerative Diseases
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for the treatment of Parkinson's disease. The benzyloxy pharmacophore has been identified as a pivotal moiety in the design of potent and selective MAO-B inhibitors.
Derivatives of this compound have been investigated for their potential as MAO-B inhibitors. For instance, benzothiazole derivatives synthesized from a related precursor, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole, have shown potent and selective MAO-B inhibitory activity. One such derivative, compound 3h , exhibited an impressive IC₅₀ value of 0.062 µM for MAO-B, with a competitive and reversible mode of inhibition[1]. This highlights the potential of the 2-benzyloxy-5-hydroxyphenyl scaffold in the design of novel anti-Parkinsonian agents.
Table 1: In Vitro Inhibitory Activity of a Representative Benzyloxy-Substituted Benzothiazole Derivative against MAO-B [1]
| Compound ID | Structure (Core Moiety) | Target | IC₅₀ (µM) |
| 3h | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | MAO-B | 0.062 |
dot
Caption: Synthetic and therapeutic pathway of MAO-B inhibitors.
Targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3) in Cancer Therapy
Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the oxidation of aldehydes. The isoform ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance, making it an attractive target for anticancer drug development. Benzyloxybenzaldehyde derivatives have emerged as potent and selective inhibitors of ALDH1A3.
While direct derivatives of this compound are under investigation, structurally related benzyloxybenzaldehydes have shown significant promise. For example, compounds ABMM-15 and ABMM-16, which feature a benzyloxybenzaldehyde scaffold, were identified as potent and selective inhibitors of ALDH1A3 with IC₅₀ values of 0.23 µM and 1.29 µM, respectively[2][3]. These findings underscore the potential of the benzyloxybenzaldehyde core in developing novel anticancer agents that target cancer stem cells.
Table 2: In Vitro Inhibitory Activity of Representative Benzyloxybenzaldehyde Derivatives against ALDH1A3 [2][3]
| Compound ID | Structure | Target | IC₅₀ (µM) |
| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 |
| ABMM-16 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 1.29 |
dot
Caption: Inhibition of the ALDH1A3 pathway by benzyloxybenzaldehyde derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the regioselective synthesis of the title compound via a Williamson ether synthesis, a robust and widely used method for forming ethers.
Rationale: The synthesis starts with 2,5-dihydroxybenzaldehyde. The hydroxyl group at the 5-position is more nucleophilic and sterically accessible than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This difference in reactivity allows for the selective benzylation at the 5-position. A mild base is used to deprotonate the more acidic 5-hydroxyl group, forming a phenoxide that acts as a nucleophile.
dot
Caption: Experimental workflow for the synthesis of the title compound.
Materials:
-
2,5-Dihydroxybenzaldehyde
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dihydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the condensation of this compound with a primary amine to form a Schiff base.
Rationale: The formation of a Schiff base (or imine) is a reversible reaction between an aldehyde and a primary amine. The reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final product. The reaction is often driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a suitable solvent.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the product by FT-IR (disappearance of C=O stretch, appearance of C=N stretch), ¹H NMR, and mass spectrometry.
Protocol 3: Synthesis of Chalcone Derivatives
This protocol describes the Claisen-Schmidt condensation of this compound with an acetophenone derivative to synthesize a chalcone.
Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated chalcone.
Materials:
-
This compound
-
An acetophenone derivative (e.g., acetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
Procedure:
-
In a flask, dissolve this compound (1.0 equivalent) and the acetophenone derivative (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated chalcone is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the product by melting point, FT-IR, ¹H NMR, and mass spectrometry.
Protocol 4: Deprotection of the Benzyl Group
This protocol describes the removal of the benzyl protecting group by catalytic hydrogenation to yield the corresponding dihydroxy compound.
Rationale: The benzyl ether can be cleaved under mild conditions by catalytic hydrogenation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. This method is highly efficient and chemoselective, often leaving other functional groups intact.
Materials:
-
A benzyloxy-containing derivative (synthesized from one of the previous protocols)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyloxy-containing compound in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
If necessary, purify the product by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its utility as a precursor for potent enzyme inhibitors, such as those targeting MAO-B and ALDH1A3, demonstrates its value in the development of therapeutics for neurodegenerative diseases and cancer. The protocols provided herein offer a practical guide for the synthesis and derivatization of this versatile scaffold. Future research will undoubtedly uncover new applications for this compound and its derivatives, further solidifying its role as a key building block in the ever-evolving field of drug discovery.
References
-
Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
-
Al-Majdoub, Z. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Semantic Scholar. [Link]
-
Mathew, B., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]
-
Cao, Z., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
JETIR. (2020). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 7(7). [Link]
-
Khan, I., et al. (2023). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and In-Silico ADMET Studies. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Sajiki, H., et al. (2004). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 69(5), 1993-1998. [Link]
-
Balan-Porcarasu, M., & Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]
Sources
Application Notes and Protocols: The Strategic Utility of 2-(Benzyloxy)-5-hydroxybenzaldehyde in Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Complex Architectures
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Benzyloxy)-5-hydroxybenzaldehyde stands out as a particularly valuable and versatile building block. Its unique trifunctional arrangement—an electrophilic aldehyde, a nucleophilic phenol, and a selectively cleavable benzyl ether protecting group—provides a powerful toolkit for synthetic chemists.[1][2] The aldehyde function serves as a primary handle for condensation and cyclization reactions, while the free hydroxyl group at the 5-position can act as a key nucleophile or a directing group in electrophilic substitutions. The benzyloxy group at the 2-position effectively masks a second phenolic hydroxyl, preventing unwanted side reactions and allowing for its selective unveiling at a later synthetic stage through standard deprotection protocols like catalytic hydrogenation.[2] This inherent chemical orthogonality makes it an ideal precursor for a diverse array of heterocyclic compounds, including medicinally significant benzofurans, coumarins, and chromones. This guide provides an in-depth exploration of its application, detailing proven protocols and the chemical rationale behind them for researchers in drug development and synthetic chemistry.
Part 1: Synthesis of Benzofuran Derivatives
Benzofurans are a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[3] A common and effective strategy for constructing the benzofuran core from a salicylaldehyde derivative involves reaction with an α-haloketone followed by a base-catalyzed intramolecular cyclization.
Synthetic Strategy: Alkylation and Intramolecular Cyclization
The synthesis commences with the O-alkylation of the free phenolic hydroxyl group of this compound with a suitable α-bromoacetophenone. This Williamson ether synthesis creates a key intermediate which, upon treatment with a base, undergoes an intramolecular aldol-type condensation followed by dehydration to forge the furan ring.
Experimental Protocol: Synthesis of 2-Aryl-6-(benzyloxy)benzofuran
-
Materials:
-
This compound
-
2-Bromo-1-phenylethan-1-one (or other substituted α-bromoacetophenone)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate, Hexane, Brine, Anhydrous Sodium Sulfate (for workup)
-
-
Step 1: O-Alkylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.5 eq) and the desired α-bromoacetophenone (1.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) for 8-12 hours.
-
Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the nucleophilic 5-hydroxyl group, initiating the Sₙ2 reaction with the α-bromoacetophenone. Acetone is a suitable polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Workup and Isolation of Intermediate
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ether intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
-
Step 3: Intramolecular Cyclization
-
Dissolve the crude ether intermediate in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Rationale: The strong base (KOH) facilitates the deprotonation of the α-carbon to the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the aldehyde carbonyl. The subsequent elimination of water drives the formation of the benzofuran double bond.[4]
-
-
Step 4: Final Purification
-
Cool the reaction mixture and neutralize it carefully with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-(benzyloxy)benzofuran.
-
Data Presentation: Representative Benzofuran Synthesis
| Starting Aldehyde | α-Bromoacetophenone | Base/Solvent (Step 1) | Cyclization Conditions | Typical Yield (%) |
| This compound | 2-Bromo-1-phenylethan-1-one | K₂CO₃ / Acetone | KOH / Ethanol | 75-85 |
| This compound | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | K₂CO₃ / DMF | KOH / Ethanol | 70-80 |
| This compound | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | K₂CO₃ / Acetone | KOH / Ethanol | 72-82 |
Visualization: Benzofuran Synthesis Workflow
Caption: Workflow for 2-Arylbenzofuran Synthesis.
Part 2: Synthesis of Coumarin Scaffolds
Coumarins (2H-1-benzopyran-2-ones) are a large class of lactones widely distributed in nature and are foundational structures for numerous pharmaceuticals, most notably anticoagulants like warfarin.[5][6] The Perkin reaction is a classic and reliable method for synthesizing coumarins directly from salicylaldehyde derivatives.[6]
Synthetic Strategy: The Perkin Reaction
This reaction involves the condensation of a salicylaldehyde with an aliphatic acid anhydride in the presence of the sodium or potassium salt of the corresponding acid, which acts as a base catalyst. The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and elimination to form the α,β-unsaturated lactone ring system of coumarin.
Experimental Protocol: Synthesis of 6-(Benzyloxy)coumarin
-
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), anhydrous potassium acetate (2.0 eq), and acetic anhydride (3.0 eq).
-
Rationale: Potassium acetate acts as the base catalyst, deprotonating the acetic anhydride to form a nucleophilic enolate. Acetic anhydride serves as both the reactant and the solvent. An excess is used to ensure the reaction goes to completion.
-
-
Step 2: Thermal Condensation
-
Place the flask in an oil bath and heat the mixture to 180 °C with stirring for 5-7 hours. The mixture will become a molten slurry.
-
Monitor the reaction by TLC (a higher Rf product should appear).
-
-
Step 3: Hydrolysis and Precipitation
-
Carefully and slowly pour the hot reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously.
-
This step hydrolyzes the excess acetic anhydride and any acetylated intermediates, causing the crude coumarin product to precipitate.
-
Continue stirring until the precipitate solidifies completely.
-
-
Step 4: Isolation and Purification
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any water-soluble impurities.
-
Purify the crude product by recrystallization from ethanol to yield pure 6-(benzyloxy)coumarin as a crystalline solid.
-
Visualization: Perkin Reaction Mechanism for Coumarin Synthesis
Caption: Key steps in the Perkin reaction for coumarin synthesis.
Part 3: The Role and Cleavage of the Benzyl Protecting Group
The benzyloxy group is a cornerstone of this starting material's strategic utility. It is stable to a wide range of reaction conditions (e.g., mildly basic or acidic conditions used in the protocols above) but can be removed cleanly when desired.
Deprotection Strategy: Catalytic Hydrogenation
The most common and efficient method for cleaving a benzyl ether is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C).
Experimental Protocol: Debenzylation to Yield 2,5-Dihydroxy-Substituted Heterocycle
-
Materials:
-
Benzyloxy-substituted heterocycle (e.g., 6-(benzyloxy)coumarin)
-
Palladium on Carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate (ACS grade)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the benzyloxy-substituted compound in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Caution: Pd/C is flammable in the presence of air and solvents. Handle under an inert atmosphere if possible.
-
Seal the flask and purge it with nitrogen or argon, then introduce hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Workup:
-
Carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Rationale: Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified by recrystallization or chromatography if needed.
-
Conclusion
This compound is a powerful and adaptable precursor for constructing diverse and complex heterocyclic systems. By leveraging the distinct reactivity of its aldehyde and hydroxyl groups, and capitalizing on the stability and selective cleavability of the benzyl ether, researchers can access valuable scaffolds like benzofurans and coumarins through well-established and reliable synthetic protocols. The methodologies detailed herein provide a solid foundation for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- BenchChem (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220.
- ResearchGate (n.d.). Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o.
- IOSR Journal (n.d.). Synthesis of substituted Coumarin derivatives and their spectral Characterization.
- Harish Kumar, D. R., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.
- ACS Publications (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- BenchChem (n.d.). 5-(Benzyloxy)-2-hydroxybenzaldehyde.
- Homework.Study.com (n.d.). Coumarin, a naturally occurring compound.
- RSC Publishing (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. homework.study.com [homework.study.com]
Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde Derivatives: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(benzyloxy)-5-hydroxybenzaldehyde and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and drug discovery, with applications ranging from the development of novel antimicrobial to anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental procedures.
Introduction: The Strategic Importance of Regioselective Benzylation
The synthesis of this compound derivatives hinges on the critical step of regioselective protection of one hydroxyl group in a dihydroxybenzaldehyde precursor, most commonly 2,5-dihydroxybenzaldehyde. The benzyl ether protecting group is favored due to its stability under a range of reaction conditions and its facile removal through various hydrogenolysis or acidic cleavage methods[1]. The primary challenge lies in achieving selective benzylation at the desired hydroxyl position, as the reactivity of the hydroxyl groups can be similar.
The regioselectivity of the O-alkylation of phenols is influenced by several factors, including the choice of base, solvent, and temperature. In the case of 2,5-dihydroxybenzaldehyde, the hydroxyl group at the 2-position is involved in an intramolecular hydrogen bond with the adjacent aldehyde carbonyl group. This interaction reduces its acidity and nucleophilicity, making the 5-hydroxyl group more susceptible to alkylation under carefully controlled conditions. By exploiting this subtle difference in reactivity, selective monobenzylation can be achieved.
Core Synthesis Workflow: From Protection to Deprotection
The overall synthetic strategy for preparing this compound and its subsequent derivatives typically involves a three-stage process: regioselective O-benzylation of a dihydroxybenzaldehyde, optional modification of the remaining functional groups, and finally, deprotection of the benzyl group if the free phenol is the desired final product.
Sources
Application Notes and Protocols: 2-(Benzyloxy)-5-hydroxybenzaldehyde as a Versatile Building Block for Bioactive Molecules
Introduction: Strategic Value in Medicinal Chemistry
2-(Benzyloxy)-5-hydroxybenzaldehyde is a trifunctional aromatic compound that serves as a highly strategic and versatile building block in the synthesis of complex, biologically active molecules. Its value is derived from the orthogonal reactivity of its three distinct functional groups:
-
An Aldehyde Group: A primary site for carbon-carbon and carbon-nitrogen bond formation through reactions like condensations and reductive aminations.
-
A Free Phenolic Hydroxyl Group (at C-5): Offers a nucleophilic site for subsequent O-alkylation or O-acylation, enabling the introduction of diverse substituents to modulate solubility, lipophilicity, and target engagement.
-
A Benzyl-Protected Hydroxyl Group (at C-2): The benzyl ether acts as a robust protecting group for the ortho-hydroxyl, which is often more reactive or can interfere with desired transformations. This group can be selectively removed in later synthetic stages, typically via catalytic hydrogenation, to reveal the free hydroxyl, which is crucial for forming scaffolds that require a 2,5-dihydroxy substitution pattern or a free 2-hydroxyl for metal chelation or hydrogen bonding.
This unique arrangement allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting material for creating libraries of compounds for drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.[1][2][3]
Synthesis of the Core Building Block: Regioselective Benzylation
The preparation of this compound relies on the regioselective benzylation of its precursor, 2,5-dihydroxybenzaldehyde (also known as gentisaldehyde).[3][4][5][6] The key to this synthesis is exploiting the differential reactivity of the two hydroxyl groups. The C-2 hydroxyl group participates in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This interaction reduces its nucleophilicity and makes it less available for alkylation. Consequently, the C-5 hydroxyl group is preferentially benzylated.[4]
Protocol 1: Synthesis of this compound
This protocol describes the selective mono-benzylation of 2,5-dihydroxybenzaldehyde.
Materials:
-
2,5-Dihydroxybenzaldehyde (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2,5-dihydroxybenzaldehyde and anhydrous acetone. Stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Add benzyl chloride dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 7:3 v/v) eluent system. The product spot should appear at a higher Rf than the starting diol.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General scheme for Schiff base formation. (Note: Images are placeholders)
Protocol 2: General Synthesis of a Schiff Base Derivative
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine (1.0 eq).
-
Add a catalytic amount of acetic acid (optional, but often accelerates the reaction).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization can be performed if further purification is needed.
B. Application in Chalcone Synthesis via Claisen-Schmidt Condensation
Chalcones (α,β-unsaturated ketones) are important pharmacophores known for their anti-inflammatory, anticancer, and antimicrobial activities. [7]They are efficiently synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.
Protocol 3: Synthesis of a Chalcone Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. [7]Monitor completion by TLC. [7]4. Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2-3. [7]A solid precipitate (the chalcone product) will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography. [7]
Sources
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- 3. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
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- 5. 2,5-Dihydroxybenzaldehyde | 1194-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,5-二羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Metal complexes of Schiff bases derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde
An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes of Schiff Bases Derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of a promising class of compounds: metal complexes of Schiff bases derived from this compound. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.
Introduction: The Scientific Rationale
Schiff bases, distinguished by their azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry.[1] Their synthetic flexibility and ability to form stable complexes with a wide array of transition metals make them highly valuable.[2][3] The specific precursor, this compound, offers a unique molecular scaffold. The benzyloxy group provides steric bulk and lipophilicity, while the phenolic hydroxyl and aldehydic groups provide ideal coordination sites for chelation.
The true therapeutic potential is often unlocked upon complexation with metal ions such as copper, zinc, nickel, or cobalt.[4] Chelation can significantly enhance the biological activity of the parent Schiff base ligand. This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which propose that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across the lipid membranes of microorganisms and cancer cells to interact with intracellular targets.[5] Consequently, these metal complexes are extensively investigated for their anticancer, antimicrobial, and antioxidant properties.[2][6][7]
Synthesis and Characterization Workflow
The following diagram outlines the comprehensive workflow from precursor synthesis to the evaluation of the final metal complexes.
Caption: Experimental workflow from ligand synthesis to final complex evaluation.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with integrated characterization steps to confirm the successful synthesis of the target compounds before proceeding.
Protocol 3.1: Synthesis of the Schiff Base Ligand
This protocol details the condensation reaction to form the azomethine linkage.
Rationale: The reaction is typically carried out in ethanol, which is an excellent solvent for both the aldehyde and many primary amines. Refluxing provides the necessary activation energy to drive the condensation, which involves the formation of a carbinolamine intermediate followed by dehydration.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming may be required.
-
In a separate beaker, dissolve 0.01 mol of the selected primary amine (e.g., aniline) in 20 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution dropwise with constant stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Attach a reflux condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a colored precipitate of the Schiff base will form. Cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain a pure crystalline solid.
-
Dry the purified Schiff base ligand in a desiccator over silica gel.
Protocol 3.2: Synthesis of Metal(II) Complexes
This protocol describes the chelation of the synthesized Schiff base with a metal ion.
Rationale: The Schiff base acts as a bidentate or tridentate ligand, coordinating with the metal ion through the phenolic oxygen and the azomethine nitrogen.[8] The reaction is again performed under reflux in ethanol. The resulting metal complexes are often more intensely colored and have lower solubility than the free ligand.[9]
Materials:
-
Synthesized Schiff Base Ligand
-
Metal(II) Salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)
-
Absolute Ethanol
Procedure:
-
Dissolve 0.002 mol of the synthesized Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.[9]
-
In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt in 20 mL of absolute ethanol.[9] This creates a 2:1 ligand-to-metal molar ratio, common for forming octahedral or square planar complexes.[8]
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate are typically observed.
-
Attach a reflux condenser and reflux the reaction mixture for 4-6 hours.[9]
-
Cool the mixture to room temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the complex thoroughly with ethanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether to facilitate drying.[9]
-
Dry the final product in a desiccator.
Physicochemical Characterization
Thorough characterization is critical to confirm the structure and purity of the synthesized compounds.
Spectroscopic Techniques
-
FT-IR Spectroscopy: This is the primary tool for confirming the formation of the Schiff base and its subsequent complexation.
-
Ligand Formation: Look for the disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, confirm the appearance of a new, strong band in the 1610-1640 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[8]
-
Complex Formation: Upon complexation, the C=N band typically shifts to a lower frequency (by 10-25 cm⁻¹), indicating the coordination of the azomethine nitrogen to the metal ion.[8] The broad O-H phenolic band (around 3200-3400 cm⁻¹) in the ligand should disappear, confirming deprotonation and coordination of the phenolic oxygen. The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be assigned to M-N and M-O vibrations.[10]
-
-
UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the molecules and the geometry of the complexes.
-
Ligand: The spectrum of the Schiff base will show intense bands in the UV region (250-400 nm) corresponding to π → π* and n → π* transitions within the aromatic rings and the azomethine group.[11]
-
Complexes: Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, for d-block metal complexes (like Cu(II), Ni(II), Co(II)), new, weaker absorption bands may appear in the visible region (400-700 nm) due to d-d electronic transitions. The position and intensity of these bands can provide evidence for the coordination geometry (e.g., octahedral vs. square planar).[11]
-
-
¹H NMR Spectroscopy: This technique is used to characterize the diamagnetic ligand and its diamagnetic complexes (e.g., Zn(II)).
-
Ligand Formation: Confirm the disappearance of the aldehydic proton signal (-CHO) around 9.5-10.5 ppm. A new singlet for the azomethine proton (-CH=N-) will appear, typically between 8.0-9.0 ppm.[5] The phenolic -OH proton signal will also be present, often as a broad singlet at high chemical shift (>10 ppm).
-
Complex Formation: For diamagnetic complexes, the signals will be sharpened, and their chemical shifts may change slightly upon coordination. The disappearance of the phenolic -OH proton signal confirms its deprotonation and involvement in bonding.
-
Data Summary
The following table provides an example of how to summarize key characterization data.
| Compound | Color | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | UV-Vis λmax (nm) (Assignment) |
| Ligand (L) | Yellow | 1625 | - | - | 275 (π→π), 350 (n→π) |
| [CuL₂] | Green | 1608 | 510 | 445 | 390 (LMCT), 630 (d-d) |
| [NiL₂] | Red | 1612 | 515 | 450 | 385 (LMCT), 540 (d-d) |
| [ZnL₂] | Pale Yellow | 1610 | 505 | 440 | 278 (π→π), 355 (n→π) |
Note: Data is representative and based on typical values for similar Schiff base metal complexes.
Applications in Drug Development
These metal complexes are primarily investigated for their anticancer and antimicrobial activities.[3][12]
Anticancer Activity
Many Schiff base metal complexes exhibit significant cytotoxicity against various cancer cell lines, often exceeding the activity of the free ligand or even clinical drugs like cisplatin.[7][13]
Proposed Mechanism of Action: The precise mechanism can vary, but common hypotheses involve:
-
DNA Interaction: The planar structure of the complex may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to apoptosis.[13]
-
Generation of Reactive Oxygen Species (ROS): The redox-active nature of metal ions like copper can catalyze the production of ROS within cancer cells. This induces oxidative stress, damages cellular components like mitochondria and DNA, and triggers apoptotic pathways.[14]
-
Enzyme Inhibition: The complexes can bind to and inhibit the activity of crucial enzymes required for cancer cell proliferation, such as topoisomerases or kinases.
Caption: Proposed mechanisms of anticancer activity for Schiff base metal complexes.
Protocol 5.1.1: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized complexes and the free ligand in the culture medium. Treat the cells with these dilutions (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | IC₅₀ (µM) on MCF-7 Cells | IC₅₀ (µM) on HeLa Cells |
| Ligand (L) | >100 | >100 |
| [CuL₂] | 10.5 | 15.2 |
| [NiL₂] | 23.8 | 31.5 |
| [ZnL₂] | 18.4 | 25.1 |
| Doxorubicin | 1.2 | 2.5 |
Note: IC₅₀ values are representative and compiled from various sources on similar Schiff base metal complexes to illustrate potential efficacy.[7]
Antimicrobial Activity
The presence of the azomethine group is crucial for the antimicrobial properties of these compounds.[6] Metal chelation often leads to a significant enhancement of antibacterial and antifungal activity.[3][15]
Protocol 5.2.1: Antibacterial Screening (Disk Diffusion Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of the test compounds (e.g., 1 mg/mL in DMSO). Place the disks onto the inoculated agar surface.
-
Controls: Use a disk with DMSO as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.
Conclusion and Future Outlook
Metal complexes of Schiff bases derived from this compound represent a versatile and highly promising platform for the development of new therapeutic agents. Their straightforward synthesis, tunable properties, and potent biological activities make them attractive candidates for further investigation. Future work should focus on expanding the library of metal ions and primary amine precursors to establish clear structure-activity relationships (SAR), conducting detailed mechanistic studies to elucidate their precise modes of action, and evaluating their efficacy and toxicity in preclinical in vivo models.
References
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Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]
-
Schiff Bases and Complexes: A Review on Anti-Cancer Activity. (2020). PubMed. Retrieved from [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Chemistry. Retrieved from [Link]
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Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. Retrieved from [Link]
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Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry. Retrieved from [Link]
-
Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Taylor & Francis Online. Retrieved from [Link]
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Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2021). PubMed. Retrieved from [Link]
-
Schiff base complexes, cancer cell lines, and anticancer evaluation: a review. (2022). Taylor & Francis Online. Retrieved from [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2021). MDPI. Retrieved from [Link]
-
Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. (2024). YouTube. Retrieved from [Link]
-
Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. (2017). Innovare Academic Sciences. Retrieved from [Link]
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Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2020). PubMed Central. Retrieved from [Link]
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Schiff base metal complex as a potential therapeutic drug in medical science: A critical review. (2021). ResearchGate. Retrieved from [Link]
-
Applications of Schiff Bases and Their Metal Complexes: - A Short Review. (2018). JETIR. Retrieved from [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PubMed Central. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). ACS Omega. Retrieved from [Link]
-
APPLICATION OF METAL COMPLEXES OF SCHIFF BASES AS AN ANTIMICROBIAL DRUG: A REVIEW OF RECENT WORKS. (2017). Semantic Scholar. Retrieved from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. (2018). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+. (2019). IJNRD. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. (2024). ResearchGate. Retrieved from [Link]
-
SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL. (2024). MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]
-
Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (2024). Springer. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Abstract and Introduction
2-(Benzyloxy)-5-hydroxybenzaldehyde is a key bifunctional organic intermediate, valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and a benzyl ether, necessitates a rigorous and multi-faceted analytical approach to confirm its structural identity, quantify its purity, and identify potential process-related impurities or degradants. The quality of this intermediate directly impacts the safety, efficacy, and stability of the final product, making its thorough characterization a critical step in drug development and chemical manufacturing.[2]
This guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating chromatographic and spectroscopic techniques, this note establishes an authoritative workflow for ensuring the quality and integrity of this important chemical entity.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for method development. The key properties of this compound (CAS: 56979-56-7) are summarized below.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| Appearance | Off-white to yellow solid | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main component from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities
Principle of Causality: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar organic molecules. A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic structure of this compound and its analogues. A gradient elution using acetonitrile and water is employed to ensure the efficient elution of compounds with a wide range of polarities, providing sharp peaks and excellent resolution between the main component and potential impurities, such as 2,5-dihydroxybenzaldehyde (a possible starting material) or 2-(benzyloxy)-5-hydroxybenzoic acid (an oxidation product). The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time reproducibility.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol or mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm Industry standard for robust separation of aromatic compounds. Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier for improved peak shape of phenolic compounds. Mobile Phase B Acetonitrile Strong organic solvent for eluting hydrophobic analytes. Flow Rate 1.0 mL/min Standard flow for 4.6 mm ID columns, balancing speed and resolution. Column Temp. 30 °C Ensures stable retention times and reduces viscosity. Detection λ 254 nm Strong absorbance wavelength for the benzaldehyde chromophore. | Injection Vol. | 10 µL | Standard volume for analytical-scale HPLC. |
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Data Analysis: Purity is calculated using the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle of Causality: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents (e.g., toluene from synthesis) or volatile starting materials (e.g., benzyl chloride).[2] A non-polar DB-5ms column is chosen for its versatility and thermal stability, providing excellent separation based on boiling point and polarity. Electron Ionization (EI) at 70 eV is a standard, robust ionization method that generates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification when compared against spectral libraries like NIST.[5][6]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL.
-
Chromatographic and Spectrometric Conditions:
Parameter Condition Rationale Column DB-5ms, 30 m x 0.25 mm, 0.25 µm General-purpose, low-bleed column suitable for a wide range of analytes. Carrier Gas Helium, constant flow at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency. Injector Temp. 270 °C Ensures rapid vaporization of the sample without degradation. Injection Mode Split (20:1) Prevents column overloading and ensures sharp peaks. Oven Program 80°C (2 min), ramp 15°C/min to 280°C (10 min) Gradual temperature increase allows for separation of volatiles before eluting the main, higher-boiling point analyte. Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible mass spectra. Mass Range 40-500 amu Covers the expected mass range of impurities and the parent compound. | Ion Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness. |
-
Data Analysis: The molecular ion peak (M⁺) for this compound should be observed at m/z 228. A key fragment is often the tropylium ion at m/z 91, corresponding to the benzyl group. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Spectroscopic Structural Elucidation
While chromatography assesses purity, spectroscopy provides definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. A deuterated solvent like DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point; importantly, the acidic phenolic proton is readily observable in this solvent.[7]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data (in DMSO-d₆):
¹H NMR δ (ppm) Multiplicity Integration Assignment Phenolic OH ~9.7 br s 1H Ar-OH Aldehyde CH ~9.8 s 1H -CHO Benzyl Ar-H ~7.3-7.5 m 5H -OCH₂C₆H₅ Aromatic H ~7.2 d 1H H-6 Aromatic H ~7.1 dd 1H H-4 Aromatic H ~7.0 d 1H H-3 Benzylic CH₂ ~5.1 s 2H -OCH₂ Ph ¹³C NMR δ (ppm) Assignment Aldehyde C=O ~191 C HO C-O (Ether) ~158 C -OCH₂Ph C-OH ~152 C -OH Benzyl Ar-C ~137, 128, 127 -OCH₂C ₆H₅ Aromatic C ~125, 120, 115, 114 Ar-C | Benzylic CH₂ | ~70 | | | -OCH₂ Ph |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint.[6][8]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrumentation: FT-IR spectrometer with a universal ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum typically from 4000 to 600 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3400 - 3200 (broad) O-H stretch Phenolic Hydroxyl 3100 - 3000 C-H stretch Aromatic ~2850, ~2750 C-H stretch (Fermi doublet) Aldehyde ~1670 C=O stretch Aldehyde (conjugated) ~1600, ~1500 C=C stretch Aromatic Ring | ~1250 | C-O stretch | Aryl Ether |
UV-Visible Spectroscopy
Principle of Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The benzaldehyde chromophore, extended by the ether and hydroxyl substituents, will exhibit characteristic absorption maxima (λmax), which can be used for quantitative analysis or identity confirmation.[9][10]
Protocol: UV-Vis Spectroscopy
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition: Scan the spectrum from 400 nm to 200 nm using the solvent as a blank.
-
Expected Absorption: Maxima (λmax) are expected in the range of 230-280 nm, characteristic of the substituted benzaldehyde chromophore.
Integrated Analytical Workflow and Data Convergence
A single technique is insufficient for full characterization. True scientific integrity is achieved by integrating data from orthogonal methods. The workflow below illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for the characterization of this compound.
This integrated approach ensures that the material's identity is confirmed by spectroscopy while its purity is quantified by chromatography.
Caption: Logical convergence of data from orthogonal analytical techniques.
Conclusion
The analytical characterization of this compound requires a scientifically rigorous, multi-modal approach. By combining high-resolution chromatographic techniques like HPLC and GC-MS with definitive spectroscopic methods such as NMR, FT-IR, and UV-Vis, researchers and quality control professionals can confidently establish the identity, purity, and overall quality of this critical chemical intermediate. The protocols and rationale outlined in this guide provide a robust framework for achieving this goal, ensuring data integrity and supporting the development of safe and effective end-products.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of 2-hydroxybenzaldehyde phenylhydrazone. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzyloxy-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (n.d.). 5-(Benzyloxy)-2-hydroxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 2-(Benzyloxy)-5-hydroxybenzaldehyde. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, making its purity a critical quality attribute. The described method is stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. This compound serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Impurities originating from the synthetic pathway or resulting from degradation can compromise the quality, safety, and stability of the final drug product. Therefore, a reliable and accurate analytical method for purity determination is imperative.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideal for the analysis of aromatic aldehydes like this compound.[1][2] This application note details a stability-indicating RP-HPLC method developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's chemical and physical properties is fundamental to developing a robust HPLC method.[4]
-
Molecular Formula: C₁₄H₁₂O₃[6]
-
Molecular Weight: 228.24 g/mol [6]
-
Appearance: Off-white to yellow solid[6]
-
Solubility: Soluble in common organic solvents such as methanol, acetonitrile, chloroform, and dichloromethane.[7][8]
-
Structure:
(Image Source: PubChem CID 84059)
The presence of a phenolic hydroxyl group and a benzylic ether makes the molecule susceptible to oxidation and hydrolysis under certain conditions. The aromatic rings and the aldehyde functional group possess strong chromophores, making UV detection a suitable choice for HPLC analysis.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile (ACN): HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): ACS grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[1]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 60 | 40 |
| 25.0 | 60 | 40 |
Rationale for Method Parameters
-
Column: A C18 column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar compounds like this compound.[9]
-
Mobile Phase: A mixture of acidified water and acetonitrile is a common mobile phase in reversed-phase chromatography. The phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. Acetonitrile serves as the organic modifier, and its gradient elution allows for the separation of compounds with a range of polarities, which is crucial for a stability-indicating method.[10][11]
-
Detection Wavelength: A detection wavelength of 254 nm was chosen as it provides good sensitivity for the analyte and many potential aromatic impurities. A PDA detector can be used to assess peak purity and to identify the optimal wavelength for detection.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][12] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][13]
Specificity (Forced Degradation Study)
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.[9][14] The sample is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks.
Linearity
The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte.[12] This is determined by preparing a series of standard solutions at different concentrations (e.g., 0.01, 0.05, 0.1, 0.15, 0.2 mg/mL) and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is assessed by the recovery of known amounts of analyte spiked into a placebo or sample matrix.[12] Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
-
Repeatability: Analyze six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area percentage method.[2]
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
System Suitability
Before commencing any analysis, a system suitability test must be performed by injecting the standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 1.0%
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound purity determination.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the purity determination of this compound. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines, ensuring its suitability for routine quality control analysis in the pharmaceutical industry.
References
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Application Note: An Optimized GC-MS Method for the Identification of Byproducts in the Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Abstract
This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and differentiation of key byproducts generated during the synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde. This pharmaceutical intermediate is commonly synthesized via the selective O-benzylation of 2,5-dihydroxybenzaldehyde. The inherent challenges of this synthesis, including the potential for over-alkylation and lack of complete regioselectivity, necessitate a precise analytical method to ensure product purity and process consistency. This protocol details a complete workflow, from sample derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to optimized GC separation and mass spectral analysis, enabling unambiguous identification of the starting material, the desired product, and critical process-related impurities.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its production typically involves a Williamson ether synthesis, where 2,5-dihydroxybenzaldehyde is reacted with a benzylating agent, such as benzyl bromide, in the presence of a base.[1][2] While effective, this reaction can yield several byproducts that can complicate downstream processes and compromise the purity of the final active pharmaceutical ingredient (API).[3]
The primary analytical challenge lies in separating and identifying structurally similar compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive structural elucidation through mass fragmentation patterns.[4][5] However, the presence of polar hydroxyl groups on the analytes necessitates derivatization to improve their volatility and chromatographic behavior.[6] This note provides a comprehensive, field-proven protocol for the silylation and subsequent GC-MS analysis of a typical reaction mixture.
Synthetic Pathway & Potential Byproducts
The target compound is synthesized by the regioselective benzylation of 2,5-dihydroxybenzaldehyde. The hydroxyl group at the 5-position is generally more nucleophilic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde.[7] Despite this, several side reactions can occur.
Key Species for Monitoring:
-
Starting Material: 2,5-Dihydroxybenzaldehyde
-
Target Product: this compound
-
Over-benzylation Byproduct: 2,5-Bis(benzyloxy)benzaldehyde
-
Isomeric Byproduct: 2-Hydroxy-5-(benzyloxy)benzaldehyde
The formation pathways for these key analytes are illustrated below. Monitoring their relative abundance is critical for reaction optimization and quality control.
Caption: Reaction scheme for the synthesis of this compound and major byproducts.
Experimental Protocol
This protocol is designed to be a self-validating system, where the explanation for each step ensures methodological soundness and reproducibility.[8]
Sample Preparation: Silylation Derivatization
Rationale: The hydroxyl groups in the target analyte and related species are polar, leading to poor peak shape (tailing) and potential thermal degradation in the GC inlet. Silylation replaces the active protons of the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[6][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and common silylating reagent.[9]
Protocol:
-
Sample Collection: Withdraw approximately 100 µL of the reaction mixture. If the reaction contains a solid base (e.g., K₂CO₃), centrifuge the sample and use the supernatant.
-
Solvent Removal: Transfer the aliquot to a 2 mL autosampler vial and evaporate the solvent to dryness under a gentle stream of nitrogen. This prevents interference from the reaction solvent.
-
Reagent Addition: Add 200 µL of anhydrous pyridine to dissolve the residue. Pyridine acts as a catalyst and acid scavenger.
-
Derivatization: Add 100 µL of BSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS injection.
GC-MS Instrumentation and Conditions
Rationale: The selected parameters are optimized for the separation of silylated benzaldehyde derivatives. A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) provides excellent resolution for these types of aromatic compounds. The temperature program is designed to separate the analytes based on their increasing boiling points, from the doubly-derivatized starting material to the non-derivatized, high-boiling bis-benzylated byproduct.
All quantitative and operational data are summarized in the table below for clarity.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 280°C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range (Scan) | m/z 40-550 |
Analytical Workflow and Data Interpretation
The overall analytical process follows a logical sequence from sample preparation to final identification.
Caption: Complete workflow from sample preparation to byproduct identification.
Expected Chromatogram and Elution Order
The compounds are expected to elute in order of increasing boiling point and decreasing polarity after derivatization.
-
Di-TMS-2,5-dihydroxybenzaldehyde: The fully silylated starting material.
-
Mono-TMS-2-hydroxy-5-(benzyloxy)benzaldehyde: The silylated isomeric byproduct.
-
Mono-TMS-2-(benzyloxy)-5-hydroxybenzaldehyde: The silylated target product.
-
2,5-Bis(benzyloxy)benzaldehyde: The non-silylated, highest boiling point byproduct.
Mass Spectral Fragmentation Analysis
Identification is confirmed by analyzing the unique fragmentation patterns of each compound under Electron Ionization (EI).
-
Trimethylsilyl (TMS) Derivatives: Silylated phenols exhibit characteristic fragmentation patterns.[10][11] A prominent ion is often observed at M-15 , corresponding to the loss of a methyl group from the TMS moiety. The base peak for many TMS ethers is the trimethylsilyl cation at m/z 73 ([Si(CH₃)₃]⁺).[11][12]
-
Benzyl Ethers: Compounds containing a benzyl group will show a characteristic and often abundant tropylium ion at m/z 91 .[13] The presence or absence of this ion is a key diagnostic tool.
-
Benzaldehyde Moiety: The aldehyde functionality can lead to fragments corresponding to the loss of -H (M-1) or -CHO (M-29).[14]
Expected Fragmentation for Key Analytes (as TMS-derivatives):
-
Di-TMS-2,5-dihydroxybenzaldehyde (MW=282): Will show a molecular ion (M⁺) at m/z 282, a strong M-15 peak at m/z 267, and a base peak at m/z 73. It will not show a peak at m/z 91.
-
Mono-TMS-2-(benzyloxy)-5-hydroxybenzaldehyde (MW=300): Will show M⁺ at m/z 300, M-15 at m/z 285, and a prominent tropylium ion at m/z 91.
-
2,5-Bis(benzyloxy)benzaldehyde (MW=318): This compound is not derivatized. It will show a strong molecular ion at m/z 318 and a very strong base peak at m/z 91 due to the presence of two benzyl groups.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative analysis of byproducts in the synthesis of this compound. The use of silylation derivatization is critical for achieving sharp chromatographic peaks and preventing analyte degradation. By carefully analyzing the retention times and the characteristic mass spectral fragmentation patterns, researchers and drug development professionals can confidently identify the starting material, the desired product, and key process-related impurities, enabling effective reaction monitoring and ensuring the quality of this important pharmaceutical intermediate.
References
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]
-
Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Available at: [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Available at: [Link]
-
Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Available at: [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate. Available at: [Link]
-
A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available at: [Link]
-
GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. Available at: [Link]
-
Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available at: [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. ResearchGate. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available at: [Link]
-
The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. Available at: [Link]
-
Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents. Available at: [Link]
-
GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis of R-benxyloxy benzaldehydes 2i-o from hydroxybenzaldehyde and benzyl chlorides 1i-o. ResearchGate. Available at: [Link]
-
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Universitas Gadjah Mada. Available at: [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central. Available at: [Link]
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. Available at: [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. J-Stage. Available at: [Link]
-
2,5-Dihydroxybenzaldehyde. PubChem. Available at: [Link]
-
2,5-Dihydroxybenzaldehyde (CAS 1194-98-5). Cheméo. Available at: [Link]
-
(PDF) 2,5-Dihydroxybenzaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust, field-proven protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what is the primary challenge?
The most prevalent and direct method for synthesizing this compound is through the selective O-benzylation of 2,5-dihydroxybenzaldehyde using a benzyl halide (e.g., benzyl bromide or benzyl chloride) and a base. The primary challenge lies in achieving regioselectivity. The starting material possesses two phenolic hydroxyl groups at the C2 and C5 positions, and controlling which hydroxyl group is benzylated is crucial for obtaining the desired product in high yield.
Q2: Why is the hydroxyl group at the C2 position less reactive towards benzylation?
The hydroxyl group at the C2 position is ortho to the aldehyde carbonyl group. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This hydrogen bonding decreases the acidity and nucleophilicity of the C2 hydroxyl group, making it less likely to be deprotonated by the base and subsequently attack the benzyl halide. Consequently, the C5 hydroxyl group is preferentially benzylated. This principle of intramolecular hydrogen bonding is a key factor in directing the regioselectivity of such reactions[1].
Q3: What are the major side products I should expect in this synthesis?
The main side products encountered during the synthesis of this compound are:
-
2,5-Bis(benzyloxy)benzaldehyde: This is the product of over-benzylation, where both hydroxyl groups react with the benzyl halide. This often occurs when an excess of the benzylating agent or a strong base is used.
-
Unreacted 2,5-dihydroxybenzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Benzyl alcohol: This can form through the hydrolysis of the benzyl halide, especially if water is present in the reaction mixture.
-
Dibenzyl ether: This can be formed by the reaction of benzyl alcohol with the benzyl halide under basic conditions.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product and Significant Amount of 2,5-Bis(benzyloxy)benzaldehyde
Symptoms:
-
TLC analysis shows a significant spot corresponding to a less polar compound than the desired product.
-
¹H NMR of the crude product shows a disappearance of the phenolic proton signal at the C5 position and the appearance of two benzylic CH₂ signals.
-
The isolated yield of this compound is below 50%.
Root Cause Analysis: The formation of the bis-benzylated byproduct is typically a result of reaction conditions that are too harsh or an inappropriate stoichiometry of reagents.
-
Excess Benzyl Halide: Using more than one equivalent of the benzylating agent will inevitably lead to the benzylation of both hydroxyl groups.
-
Strong Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide can deprotonate both phenolic hydroxyls, leading to a mixture of products.
-
High Temperature/Long Reaction Time: Forcing the reaction under these conditions can overcome the kinetic preference for mono-benzylation.
Solutions & Protocols:
1. Stoichiometry and Reagent Control:
-
Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of benzyl halide relative to the 2,5-dihydroxybenzaldehyde.
-
Employ a mild base. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred as they are less likely to cause extensive double benzylation[2][3].
2. Optimized Experimental Protocol: Here is a reliable protocol for the selective mono-benzylation:
| Reagent | Molar Eq. | Amount (for 10 mmol scale) |
| 2,5-Dihydroxybenzaldehyde | 1.0 | 1.38 g |
| Benzyl Bromide | 1.05 | 1.80 g (1.25 mL) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g |
| Acetone (anhydrous) | - | 50 mL |
Step-by-Step Procedure:
-
To a stirred suspension of 2,5-dihydroxybenzaldehyde and potassium carbonate in anhydrous acetone, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Problem 2: Difficulty in Removing Unreacted Starting Material
Symptoms:
-
The crude product shows a significant amount of a highly polar spot on TLC, corresponding to 2,5-dihydroxybenzaldehyde.
-
Purification by column chromatography results in poor separation and product loss.
Root Cause Analysis: The presence of unreacted starting material is often due to an incomplete reaction, which can be caused by:
-
Insufficient reaction time or temperature.
-
Deactivation of the benzylating agent.
-
Poor quality of reagents or solvent.
Solutions & Protocols:
1. Reaction Optimization:
-
Ensure the reaction is allowed to proceed to completion by careful TLC monitoring. If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of sodium iodide (NaI) can sometimes help, as iodide is a better leaving group than bromide or chloride.
2. Purification Strategy: Acid-Base Extraction An effective way to remove the unreacted dihydroxybenzaldehyde is through an acid-base extraction. The phenolic protons of the starting material are more acidic than the single phenolic proton of the desired product.
Step-by-Step Purification Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a dilute aqueous solution of sodium bicarbonate (5%) or a weak sodium hydroxide solution (1-2%). The more acidic 2,5-dihydroxybenzaldehyde will be deprotonated and move into the aqueous layer as its phenolate salt[4].
-
Separate the organic layer, and then wash it with water and brine to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield a product with significantly reduced starting material content.
-
If further purification is needed, proceed with column chromatography or recrystallization.
Problem 3: Product Contamination with Benzyl Alcohol and Dibenzyl Ether
Symptoms:
-
¹H NMR of the crude product shows signals corresponding to benzyl alcohol (a broad singlet for the OH and a singlet for the CH₂) and/or dibenzyl ether (a singlet for the two equivalent CH₂ groups).
-
These impurities are often difficult to remove by simple recrystallization.
Root Cause Analysis: These byproducts arise from the reaction of the benzyl halide with any water present in the reaction medium or from a side reaction involving the benzyl alcohol formed in situ.
Solutions & Protocols:
1. Anhydrous Reaction Conditions:
-
Use anhydrous solvents. Acetone or DMF should be dried over molecular sieves before use.
-
Ensure all glassware is thoroughly dried.
-
Use a high-purity grade of benzyl halide.
2. Purification by Column Chromatography: Column chromatography is generally effective for separating the desired product from benzyl alcohol and dibenzyl ether.
Chromatography Parameters:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective[4]. The desired product is more polar than dibenzyl ether but less polar than benzyl alcohol and the starting material.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the main reaction and the key side reaction.
Sources
Troubleshooting low yield in Schiff base formation with 2-(Benzyloxy)-5-hydroxybenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Schiff bases from 2-(Benzyloxy)-5-hydroxybenzaldehyde. This particular substrate presents unique challenges due to a combination of steric and electronic factors, which can often lead to unexpectedly low yields. Our goal is to provide you with the causal explanations and actionable protocols needed to overcome these hurdles and optimize your synthesis.
Troubleshooting Guide: Overcoming Low Yields
This section directly addresses common problems encountered during the synthesis. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My reaction is extremely slow or stalls, resulting in a poor yield. What are the primary chemical factors at play with this specific aldehyde?
A1: The low reactivity of this compound in Schiff base formation is a frequently reported issue. It stems from a combination of two distinct molecular properties:
-
Electronic Deactivation: The aldehyde's carbonyl carbon is the electrophilic site for the amine's nucleophilic attack. However, both the ortho-benzyloxy group (-OBn) and the para-hydroxyl group (-OH) are strong electron-donating groups (EDGs) via resonance.[1] These groups push electron density into the benzene ring, which in turn reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[2] This electronic deactivation weakens the "pull" on the amine's lone pair, significantly slowing down the initial nucleophilic attack, which is a crucial first step in the reaction mechanism.[3][4]
-
Steric Hindrance: The bulky benzyloxy group is located at the ortho position, directly adjacent to the aldehyde's carbonyl group. This creates significant steric congestion around the reaction center, physically impeding the approaching amine nucleophile.[5][6] This steric clash increases the activation energy of the reaction, further contributing to a slower reaction rate and lower overall yield.[5]
Essentially, the amine has a harder time both "wanting" to attack the electron-rich carbonyl and physically "reaching" it due to the bulky ortho-substituent.
Q2: I'm using a standard procedure with ethanol and reflux, but the equilibrium doesn't seem to favor the product. How can I effectively drive the reaction forward?
A2: This is a classic equilibrium problem. Schiff base formation is a reversible condensation reaction that produces one molecule of water for every molecule of imine formed.[3][7] According to Le Châtelier's principle, the presence of this water byproduct in the reaction medium can easily drive the reaction backward via hydrolysis of the imine product. To achieve a high yield, active removal of water is critical.
Here are two proven strategies:
-
Azeotropic Removal (Preferred Method): Use a solvent that forms an azeotrope with water, such as toluene or benzene. By equipping your reaction flask with a Dean-Stark apparatus , water is physically removed from the reaction mixture as it forms, continuously shifting the equilibrium toward the product side.[7]
-
Chemical Dehydration: If you must use a protic solvent like ethanol or methanol, the addition of a dehydrating agent is essential. Molecular sieves (3Å or 4Å) are an excellent choice as they are inert and selectively trap water molecules. Add activated molecular sieves to the reaction mixture from the start.
Q3: Is a catalyst necessary for this reaction? If so, what is the optimal choice and why?
A3: Yes, due to the electronically deactivated nature of the aldehyde, a catalyst is highly recommended to achieve a reasonable reaction rate. The goal of the catalyst is to increase the electrophilicity of the carbonyl carbon.[4]
The reaction is most commonly acid-catalyzed . The acid protonates the carbonyl oxygen, placing a formal positive charge on it. This makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack by the amine.[8]
However, the pH must be carefully controlled. Too much acid will protonate the amine reactant, rendering it non-nucleophilic and stopping the reaction entirely.[4] A mildly acidic condition is ideal.
| Catalyst | Typical Amount | Mechanism & Rationale | Considerations |
| Glacial Acetic Acid | 2-5 drops | Brønsted-Lowry acid. Effective and commonly used. Acts as both a catalyst and a mildly acidic solvent component.[8] | Can sometimes participate in side reactions. Easy to remove during work-up. |
| p-Toluenesulfonic Acid (p-TSA) | 0.1 - 1 mol% | Stronger Brønsted-Lowry acid. Very effective at low concentrations for sluggish reactions. | Use sparingly to avoid full protonation of the amine. |
| Lewis Acids (e.g., Yb(OTf)₃, Mg(ClO₄)₂) | 1 - 5 mol% | Coordinates to the carbonyl oxygen, withdrawing electron density and activating the carbonyl group.[9][10] | Can be highly effective when Brønsted acids fail. May require anhydrous conditions. |
| Base Catalysis (e.g., KOH) | Catalytic | Can be used, particularly when reacting with amino acids, to deprotonate the amine, increasing its nucleophilicity.[9] | Less common for this specific substrate but can be an alternative strategy. |
Recommendation: Start with a catalytic amount of glacial acetic acid in toluene with a Dean-Stark setup. If the reaction remains slow, consider switching to a more potent catalyst like p-TSA.
Q4: How do I properly monitor the reaction to know when it's truly complete and avoid product degradation?
A4: Relying on a fixed reaction time from a literature procedure is often unreliable, especially with a challenging substrate. Active monitoring is key to maximizing yield and minimizing byproduct formation from prolonged heating.
Thin-Layer Chromatography (TLC) is the most effective method.
-
Prepare your TLC plate: Spot the starting aldehyde, the starting amine, and a co-spot (both starting materials in one spot) on the baseline.
-
Run the reaction: As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
Develop and Visualize: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. Visualize the spots under a UV lamp.
-
Interpret the results: You should see the spots for your starting materials diminish over time, while a new spot for the Schiff base product appears (often with a different Rf value). The reaction is complete when the spot for the limiting reagent (usually the aldehyde) has completely disappeared.
This technique allows you to determine the optimal reaction time, preventing both incomplete reactions and potential degradation of the product from excessive heating.[11][12]
Optimized Experimental Protocol
This protocol incorporates the troubleshooting solutions discussed above for a robust synthesis.
Objective: To synthesize a Schiff base from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Toluene (sufficient to suspend reactants)
-
Glacial Acetic Acid (catalytic, ~3-4 drops)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
-
TLC plates and developing chamber
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser. Ensure all glassware is dry.
-
Charge Reactants: To the flask, add this compound (1.0 eq), the primary amine (1.0-1.1 eq), and toluene.
-
Add Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux. Toluene will begin to collect in the Dean-Stark trap. As the reaction proceeds, water will form and azeotropically distill with the toluene, separating and collecting in the bottom of the trap.
-
Monitor: Monitor the reaction's progress every 30-60 minutes using TLC as described in Q4.
-
Completion: Once the TLC indicates the complete consumption of the aldehyde, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up & Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or methanol.[13]
-
If impurities persist, perform column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or a hexane/ethyl acetate gradient).[14]
-
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H NMR, and Mass Spectrometry.[15][16] Look for the characteristic imine C=N stretch in the IR (around 1600-1630 cm⁻¹) and the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum (typically >8.0 ppm).
Visualized Mechanisms & Workflows
General Reaction Mechanism
The diagram below illustrates the acid-catalyzed two-step mechanism: (1) nucleophilic addition to form a carbinolamine intermediate, and (2) acid-catalyzed dehydration (the rate-determining step) to yield the final imine product.
Caption: Acid-catalyzed mechanism of Schiff base formation.
Troubleshooting Workflow
If you are experiencing low yield, follow this logical decision tree to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low Schiff base yield.
Frequently Asked Questions (FAQs)
Q1: How do the benzyloxy and hydroxy groups specifically influence the aldehyde's reactivity?
A1: The two substituents create a challenging combination of electronic and steric effects. The diagram below summarizes their influence on the carbonyl group.
Caption: Impact of substituents on aldehyde reactivity.
Q2: Can I use a base as a catalyst instead of an acid?
A2: While less common for simple amine-aldehyde condensations, base catalysis is a valid strategy, particularly when one of the reactants has acidic protons (like an amino acid).[9] A base can deprotonate the amine, increasing its nucleophilicity. However, for a standard primary amine and this specific aldehyde, acid catalysis is generally more effective because the primary issue is the low electrophilicity of the carbonyl carbon, which is directly addressed by protonation via an acid catalyst.
Q3: My purified product is colored. Is this normal?
A3: Yes. Schiff bases derived from aromatic aldehydes are often colored compounds (typically yellow, orange, or red).[9] This is due to the extended π-conjugation system that includes the benzene ring, the azomethine (-CH=N-) double bond, and the aromatic ring of the amine component. This conjugation lowers the HOMO-LUMO energy gap, shifting the molecule's light absorption into the visible spectrum.[17] A distinct color change upon product formation is often a good visual indicator that the reaction is proceeding.
References
- ResearchGate. (n.d.). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- ResearchGate. (2025). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde.
-
PubMed. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Retrieved from [Link].
-
Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. Retrieved from [Link].
-
Semantic Scholar. (2015). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Retrieved from [Link].
-
PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link].
- ResearchGate. (n.d.). Effect of temperature and time on the Schiff Base yield Reaction conditions.
-
Thieme. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Retrieved from [Link].
- ResearchGate. (n.d.). Optimization of reaction conditions for solvent, temperature, time and catalyst loading.
- ResearchGate. (n.d.). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
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Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Retrieved from [Link].
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NIH. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link].
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link].
- ResearchGate. (n.d.). Schiff base formation for benzaldehyde.
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MDPI. (2022). Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. Retrieved from [Link].
- ResearchGate. (n.d.). Optimization of Reaction Conditions.
- ResearchGate. (2025). Effects of electron donating and withdrawing substituents on crystal structures, cytotoxicity and in silico DNA interactions of isatinoxime Schiff base ligands.
- ResearchGate. (n.d.). Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties.
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NIH. (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link].
- ResearchGate. (n.d.). Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities.
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MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Retrieved from [Link].
- ResearchGate. (n.d.). Optimization of microwave assisted solvent-free synthesis of some Schiff bases.
-
YouTube. (2011). Electron Donating and Electron Withdrawing Groups. Retrieved from [Link].
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World Journal of Advanced Research and Reviews. (2025). Review article the significance applications Schiff rules. Retrieved from [Link].
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MDPI. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Retrieved from [Link].
-
JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link].
- ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?.
-
ACS Publications. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link].
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-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link].
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MDPI. (2023). Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with 2,2-Diphenyl-1-picrylhydrazyl Radical: Structure–Activity Relationship Study. Retrieved from [Link].
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J. Chem. Soc. Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link].
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Identification and removal of impurities from 2-(Benzyloxy)-5-hydroxybenzaldehyde
Welcome to the technical support guide for 2-(Benzyloxy)-5-hydroxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on identifying and removing common impurities associated with this compound. The purity of this reagent is critical, as impurities can significantly impact the safety, efficacy, and stability of downstream products in pharmaceutical synthesis.[1][2][3] This guide is structured in a question-and-answer format to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding the purity and analysis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, typically via a Williamson ether synthesis from 2,5-dihydroxybenzaldehyde and a benzyl halide, you should anticipate impurities arising from several sources.[1][4]
-
Unreacted Starting Materials: The most common impurities are the starting materials themselves. Due to the phenolic nature of 2,5-dihydroxybenzaldehyde, it is more polar than the product and will have a lower Rf on silica gel TLC. Unreacted benzyl bromide or benzyl chloride may also be present.[1][5]
-
Over-Alkylation Byproduct: A significant byproduct is often the result of alkylation on both hydroxyl groups, leading to the formation of 2,5-bis(benzyloxy)benzaldehyde.[6] This impurity is less polar than the desired product.
-
Side-Reaction Products: Benzyl alcohol can form from the hydrolysis of the benzyl halide, and dibenzyl ether can result from its self-condensation under basic conditions.[1]
-
Degradation Products: Aldehydes are susceptible to air oxidation, which can convert your product into 2-(benzyloxy)-5-hydroxybenzoic acid.[5][7] This acidic impurity can complicate subsequent reactions and purification.
Q2: How can I quickly assess the purity of my product using Thin-Layer Chromatography (TLC)?
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring reaction progress and assessing the purity of the crude product.[8][9]
Expert Insight: The key is to choose a solvent system that provides good separation between your product, starting materials, and major byproducts. An ideal system will give your desired product a Retention Factor (Rf) of approximately 0.25-0.35.[7][10]
A standard and effective eluent system for this compound on silica gel plates is a mixture of hexanes and ethyl acetate.[6] Start with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity as needed.
-
To increase Rf (move spots up): Increase the proportion of the more polar solvent (ethyl acetate).
-
To decrease Rf (move spots down): Decrease the proportion of ethyl acetate.
By co-spotting your crude reaction mixture alongside your starting material (2,5-dihydroxybenzaldehyde), you can visually track the consumption of the starting material and the appearance of the product and any byproducts.
Q3: What are the expected ¹H NMR chemical shifts for this compound, and what impurity peaks should I look for?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural confirmation and impurity identification. The spectrum for the pure product should exhibit characteristic signals.
Based on literature data for 5-(Benzyloxy)-2-hydroxybenzaldehyde (an isomer, but with very similar functional groups), the expected peaks are:[6]
-
~10.3 ppm: A singlet for the aldehyde proton (-CHO).
-
~10.3 ppm: A singlet for the phenolic hydroxyl proton (-OH). This peak is exchangeable with D₂O.
-
~7.4 ppm: A multiplet corresponding to the protons on the benzyl group's phenyl ring.
-
~7.2 ppm: A multiplet for the protons on the main benzaldehyde ring.
-
~5.1 ppm: A singlet for the two benzylic protons (-O-CH₂-Ph).
Common Impurity Signals to Watch For:
-
2,5-Dihydroxybenzaldehyde: Will show two distinct hydroxyl protons and its own set of aromatic signals, but will lack the characteristic benzylic singlet around 5.1 ppm and the benzyl group's phenyl signals.[11][12]
-
2,5-bis(benzyloxy)benzaldehyde: Will show two benzylic singlets (around 5.1-5.2 ppm) and a larger integration for the aromatic protons corresponding to two benzyl groups.[6]
-
Benzyl Alcohol: A singlet for the benzylic protons around 4.6 ppm and a broad singlet for the hydroxyl proton.
Q4: My product's melting point is lower and has a broader range than the literature value. What does this indicate?
A sharp melting point is a classic indicator of a pure crystalline solid. If your isolated this compound has a melting point that is depressed (lower than the literature value) and melts over a wide range (e.g., 5-10 °C range), it is a strong indication that impurities are present.[13] Impurities disrupt the crystal lattice of the solid, which requires less energy (a lower temperature) to break down. This is a fundamental principle known as melting point depression. Purification via recrystallization or column chromatography is necessary.[14]
Part 2: Troubleshooting Guide - Advanced Impurity Analysis & Removal
This section provides step-by-step workflows for resolving specific, common purification challenges.
Issue 1: Persistent Starting Material Contamination
-
Problem: My TLC and NMR analyses clearly show a significant amount of unreacted 2,5-dihydroxybenzaldehyde in my crude product.
-
Causality: 2,5-dihydroxybenzaldehyde is a phenol and is therefore acidic. This property can be exploited for a highly effective separation from the non-acidic product and byproducts using a simple liquid-liquid extraction.
-
Solution Workflow: Basic Extractive Workup
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The basic solution will deprotonate the acidic phenolic hydroxyl groups of the unreacted starting material, converting it into its water-soluble sodium salt.
-
Separate the aqueous layer. The sodium salt of the impurity will be in this layer.
-
Repeat the wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Caption: Workflow for removing acidic phenolic impurities.
Issue 2: Presence of Over-Alkylated Byproduct
-
Problem: I suspect the formation of the less polar byproduct, 2,5-bis(benzyloxy)benzaldehyde, which appears as a spot with a higher Rf than my product on TLC.
-
Causality: Since the byproduct lacks the free hydroxyl group of the desired product, it is significantly less polar. This difference in polarity is ideal for separation using adsorption chromatography on a polar stationary phase like silica gel.[15]
-
Solution Workflow: Flash Column Chromatography Flash column chromatography is the method of choice for separating compounds with different polarities.[16] The less polar 2,5-bis(benzyloxy)benzaldehyde will elute from the column first, followed by the more polar desired product, this compound.
Data Presentation: Comparative TLC Data
| Compound | Structure | Polarity | Expected Rf Value* |
| 2,5-bis(benzyloxy)benzaldehyde | Dibenzylated | Low | ~0.50 |
| This compound | Monobenzylated (Product) | Medium | ~0.27 - 0.36 [6] |
| 2,5-dihydroxybenzaldehyde | Starting Material | High | ~0.10 or lower |
*Approximate values in a 5:1 Hexane:Ethyl Acetate system on silica gel. Actual values must be determined experimentally.
A detailed protocol for performing flash column chromatography is provided in Part 3.
Issue 3: Product Discoloration and Degradation
-
Problem: My purified product, which was initially a white or pale-yellow solid, has started to turn brown and shows a new, very polar spot on the TLC plate upon storage.
-
Causality: Benzaldehyde derivatives are prone to oxidation, especially in the presence of air and light.[7] The aldehyde group (-CHO) oxidizes to a carboxylic acid (-COOH), forming 2-(benzyloxy)-5-hydroxybenzoic acid. This acidic impurity is much more polar and can cause discoloration.
-
Solution Workflow: Storage and Re-purification
-
Proper Storage: To prevent degradation, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[7]
-
Re-purification: If oxidation has occurred, the acidic impurity can be easily removed using the same basic extractive workup described in Issue 1 . The carboxylic acid is even more acidic than the starting phenol and will be readily extracted into the aqueous base. Alternatively, recrystallization can be effective if the amount of impurity is small.[7]
-
Caption: Oxidation degradation pathway of the product.
Part 3: Protocols & Methodologies
Protocol 1: Standard TLC Analysis
-
Preparation: Dissolve a small amount (~1 mg) of your crude material in a suitable solvent (~0.5 mL of dichloromethane or ethyl acetate). Prepare similar solutions of any available standards (e.g., starting material).
-
Spotting: Use a capillary tube to spot a small amount of each solution onto the baseline of a silica gel TLC plate. Keep the spots small and well-separated.
-
Development: Place the plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled) to assess purity and identify components.
Protocol 2: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.[10][17]
-
Select Column and Eluent: Choose a column size appropriate for the scale of your purification.[10] Select an eluent system based on TLC analysis that provides an Rf of ~0.25-0.3 for the target compound.[7][10]
-
Pack the Column: Securely clamp the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[17] Carefully add this concentrated solution to the top of the silica column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.[16]
-
Elution: Carefully add the eluent to the column. Apply gentle positive pressure using compressed air or nitrogen to achieve a steady flow rate (a drop rate of about 2 inches/minute is a good target).[17]
-
Collect and Analyze Fractions: Collect the eluting solvent in fractions (e.g., in test tubes). Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[14] For compounds similar to this, ethanol or an ethanol/water mixture are good starting points.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent, just enough to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- BenchChem. (2025). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. BenchChem Technical Support.
- Tusell, T., et al. (n.d.).
- BenchChem. (n.d.). 5-(Benzyloxy)-2-hydroxybenzaldehyde | 56979-56-7.
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]
- University of Toronto. (n.d.).
-
Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 0081. [Link]
- University of California, Santa Barbara. (n.d.).
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
- BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. BenchChem Technical Support.
- ChemicalBook. (2022).
-
Al-Mokadem, A. Z., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5585. [Link]
- Magritek. (n.d.).
- Sigma-Aldrich. (n.d.).
- ProChem, Inc. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- BenchChem. (2025). Purification of 4-(Hexyloxy)
- BenchChem. (2025). Common impurities in 4-(Hexyloxy)benzaldehyde and their removal. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. BenchChem Technical Support.
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Technical Support Center: A Guide to Scaling the Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As a critical intermediate in various synthetic pathways, ensuring a robust, scalable, and reproducible process is paramount. This document provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and critical process parameters based on established chemical principles.
Section 1: Overview of the Synthetic Workflow
The synthesis of this compound is achieved through a regioselective Williamson ether synthesis. The process involves the mono-alkylation of 2,5-dihydroxybenzaldehyde with a suitable benzylating agent, such as benzyl chloride or benzyl bromide. The key to a successful synthesis lies in exploiting the differential reactivity of the two hydroxyl groups. The C5-OH is more sterically accessible and nucleophilic compared to the C2-OH, which is sterically hindered and engaged in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group[1].
The general workflow for this process is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Q1: My yield has dropped significantly from 90% at the 10g scale to less than 60% at the 5kg scale. What are the most likely causes?
This is a classic scale-up challenge often rooted in thermal control and mixing inefficiencies[2].
-
Causality: The Williamson ether synthesis is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation to the environment. In a large reactor, this ratio is much lower, and heat can build up within the reaction mass. This leads to:
-
Localized Overheating: "Hot spots" can form, especially if mixing is poor. These hot spots accelerate side reactions, primarily the formation of the undesired 2,5-bis(benzyloxy)benzaldehyde impurity.
-
Solvent Boiling: If the temperature exceeds the boiling point of the solvent (e.g., acetone), it can cause pressure buildup and affect reaction kinetics.
-
-
Troubleshooting Steps:
-
Verify Thermal Control: Ensure your reactor's cooling jacket is functioning correctly and has the capacity to remove the heat generated. For a first-time scale-up, consider performing reaction calorimetry (RC1) studies to understand the thermal profile and cooling requirements.
-
Control Reagent Addition: Do not add the benzyl halide all at once. Implement a slow, controlled addition via a dosing pump. This allows the cooling system to keep pace with the heat being generated. A typical addition time for a multi-kilogram batch could be 1-3 hours.
-
Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry to provide good mixing and prevent stratification or dead zones[2]. An anchor or turbine stirrer is often more effective than a simple paddle in large vessels.
-
Q2: Analytical testing of my crude product shows a high percentage (10-15%) of the 2,5-bis(benzyloxy)benzaldehyde impurity. How can I improve selectivity for the desired mono-benzylated product?
Formation of the dibenzylated impurity is the primary competing reaction. Minimizing it requires fine-tuning the reaction conditions to favor mono-alkylation.
-
Causality: The formation of the phenoxide anion is the first step. If the base is too strong or used in large excess, it can deprotonate both hydroxyl groups, leading to the di-anion or deprotonation of the desired mono-benzylated product, which then reacts further with the benzyl halide.
-
Troubleshooting & Optimization:
-
Choice of Base: This is the most critical parameter. Avoid strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH)[3]. A milder base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) is ideal. K₂CO₃ is sufficiently basic to deprotonate the more acidic C5-OH but not aggressive enough to readily deprotonate the C2-OH, thus enhancing selectivity[1][4].
-
Stoichiometry Control: Use a precise stoichiometry. The benzyl halide should be the limiting reagent or used in a slight deficit (e.g., 0.95-1.0 equivalents relative to the 2,5-dihydroxybenzaldehyde). This ensures there isn't enough electrophile to react with the mono-benzylated product.
-
Temperature Management: Keep the reaction temperature moderate. Running the reaction at room temperature or a gentle reflux (e.g., in acetone) is often sufficient[5]. Higher temperatures provide more energy to overcome the activation barrier for the second alkylation[6].
-
Caption: Key parameters to control selectivity in the mono-benzylation reaction.
Q3: My crude product is a persistent oil that fails to crystallize, and column chromatography isn't viable for a 10kg batch. What are my purification options?
Transitioning from chromatography to crystallization is a standard scale-up hurdle. The key is finding the right solvent system to induce crystallization.
-
Causality: The crude product is often an oil due to the presence of impurities (unreacted starting material, dibenzylated product, residual solvent) that inhibit lattice formation.
-
Purification Strategy:
-
Solvent Screening: Perform a systematic solvent screening for recrystallization. The ideal solvent (or solvent mixture) should dissolve the crude product when hot but have low solubility for the pure product when cold.
-
Slurry Wash: If recrystallization proves difficult, a slurry wash can be very effective. This involves stirring the crude oil/solid in a solvent that dissolves the impurities but not the desired product. The purified solid can then be isolated by filtration.
-
Acid-Base Extraction: Before crystallization, consider an aqueous workup. Washing the organic layer with a weak base solution (e.g., dilute NaHCO₃) can help remove unreacted acidic 2,5-dihydroxybenzaldehyde.
-
| Solvent System | Suitability for Recrystallization | Comments |
| Isopropanol (IPA) / Water | Good | Dissolve crude in hot IPA, add water dropwise until turbidity persists, then cool slowly. |
| Toluene / Heptane | Good | A common non-polar system. Dissolve in hot toluene, add heptane as an anti-solvent. |
| t-Butyl Methyl Ether (TBME) / Hexane | Excellent | A patent literature example suggests this system can be effective for similar compounds[3]. |
| Dichloromethane (DCM) | Poor | Often used for chromatography but is too good a solvent for crystallization. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for scale-up? Based on literature and process safety considerations, the combination of potassium carbonate (K₂CO₃) as the base and acetone or acetonitrile as the solvent is highly recommended. K₂CO₃ is a mild, inexpensive, and easy-to-handle solid base that promotes high selectivity[4][5]. Acetone has a convenient boiling point for gentle reflux and is easily removed, though its lower flash point requires careful handling. Acetonitrile is also an excellent choice and is often used in large-scale preparations[3].
Q2: What are the Critical Process Parameters (CPPs) I need to monitor and control? The CPPs are the parameters that must be controlled to ensure the final product meets its quality attributes. For this synthesis, they are:
-
Reaction Temperature: Directly impacts reaction rate and impurity formation.
-
Rate of Benzyl Halide Addition: Controls the exotherm and localized concentrations.
-
Reagent Stoichiometry: Crucial for controlling the formation of the dibenzylated impurity.
-
Agitation Rate: Ensures homogeneity of temperature and concentration.
Q3: How can I effectively monitor the reaction's progress at scale? While TLC is useful in the lab, it can be cumbersome for in-process monitoring in a plant setting. High-Performance Liquid Chromatography (HPLC) is the preferred method. Pull samples periodically (e.g., every hour) and analyze for the disappearance of starting material and the formation of the product and key impurities. Set a clear completion criterion (e.g., <1% starting material remaining) to ensure batch-to-batch consistency.
Section 4: Example Scale-Up Protocol (1.0 kg Scale)
Disclaimer: This protocol is a representative example. All procedures should be risk-assessed and adapted to the specific equipment and safety protocols of your facility.
Equipment: 50 L jacketed glass-lined reactor with a mechanical stirrer, condenser, temperature probe, and a port for a dosing pump.
Materials:
-
2,5-Dihydroxybenzaldehyde: 1.0 kg (7.24 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered: 1.1 kg (7.96 mol, 1.1 eq)
-
Benzyl Bromide: 1.21 kg (7.09 mol, 0.98 eq)
-
Acetone: 20 L
-
Water, Purified: 20 L
-
Toluene: 8 L
-
Heptane: 16 L
Procedure:
-
Reactor Setup: Charge the reactor with 2,5-dihydroxybenzaldehyde (1.0 kg) and acetone (20 L).
-
Base Addition: Begin agitation and add the powdered potassium carbonate (1.1 kg). Stir the resulting slurry for 15 minutes at 20-25 °C.
-
Benzyl Bromide Addition: Slowly add the benzyl bromide (1.21 kg) to the reactor via a dosing pump over a period of 2 hours. Monitor the internal temperature and ensure it does not exceed 35 °C by using the reactor cooling jacket.
-
Reaction: After the addition is complete, maintain the reaction mixture at 20-25 °C. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 6-10 hours.
-
Work-up:
-
Once the reaction is complete (<1% starting material), filter the reaction mixture to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with 2 L of acetone.
-
Combine the filtrate and transfer it back to a clean reactor. Concentrate the solution under reduced pressure to a volume of approximately 5 L.
-
Add toluene (8 L) and water (10 L). Stir for 15 minutes, then stop agitation and allow the phases to separate.
-
Drain the lower aqueous layer. Wash the upper organic (toluene) layer with water (2 x 10 L).
-
-
Crystallization & Isolation:
-
Concentrate the toluene layer under vacuum to a volume of ~3 L. The product should begin to precipitate.
-
Slowly add heptane (16 L) over 1 hour with gentle stirring to complete the crystallization.
-
Cool the slurry to 0-5 °C and stir for an additional 2 hours.
-
Isolate the product by filtration. Wash the filter cake with cold (0-5 °C) heptane (2 x 2 L).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
-
Expected Outcome: A pale yellow to off-white solid. Expected yield: 1.2 - 1.4 kg (75-85%). Purity by HPLC: >98%.
References
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Wikipedia. Williamson ether synthesis. [Link]
-
ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]
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Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
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Supporting Information. 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA. [Link]
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Validation & Comparative
A Researcher's Guide to Protecting Hydroxybenzaldehydes: A Comparative Analysis Featuring 2-(Benzyloxy)-5-hydroxybenzaldehyde
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to success. For researchers and drug development professionals working with hydroxybenzaldehydes, the phenolic hydroxyl group presents a dual challenge: its nucleophilicity can interfere with desired reactions, and it strongly activates the aromatic ring towards electrophilic substitution. The selection of an appropriate protecting group is therefore not a trivial step but a critical decision that dictates the efficiency and viability of a synthetic route.
This guide provides an in-depth comparison of common strategies for protecting hydroxybenzaldehydes, with a focused case study on the use of a benzyl ether, specifically 2-(Benzyloxy)-5-hydroxybenzaldehyde. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower chemists to select the optimal protecting group for their specific synthetic challenge.
The Benzyl Ether Strategy: A Case Study in Regioselectivity
The benzyl (Bn) ether is a stalwart protecting group in organic synthesis, prized for its robustness under a wide range of conditions, including acidic, basic, and many oxidative and reductive environments.[1][2][3] Its installation is typically straightforward, and its removal via catalytic hydrogenolysis is clean and efficient, yielding the desired alcohol and toluene, a volatile and easily removable byproduct.[1][4]
Synthesis and Regioselective Control: The Formation of this compound
The synthesis of this compound from 2,5-dihydroxybenzaldehyde serves as an excellent illustration of the nuanced control that can be achieved during protection. In this precursor, the two hydroxyl groups are electronically and sterically distinct. The C2-hydroxyl is positioned ortho to the aldehyde, enabling it to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bonding significantly reduces its nucleophilicity. Conversely, the C5-hydroxyl group is more sterically accessible and retains its phenolic acidity and nucleophilicity.
This inherent difference in reactivity is the cornerstone of the synthetic strategy. By using a mild base and a stoichiometric amount of benzyl bromide, the more reactive C5-hydroxyl can be selectively alkylated.
Experimental Protocol: Selective Benzylation of 2,5-Dihydroxybenzaldehyde [5][6]
-
To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add sodium bicarbonate (NaHCO₃, 1.1 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).
-
Add benzyl bromide (1.05 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 40°C and monitor by TLC until consumption of the starting material is complete (typically 18-24 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Deprotection: Cleavage of the Benzyl Ether
The premier method for benzyl ether cleavage is catalytic hydrogenolysis, which proceeds under mild, neutral conditions and is compatible with a wide array of functional groups.[2] However, it is incompatible with groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. In such cases, alternative methods like strong Lewis acids (e.g., BBr₃) or oxidative cleavage may be considered, although these are often harsher.[1]
Experimental Protocol: Hydrogenolysis of this compound [4]
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2,5-dihydroxybenzaldehyde.
Comparative Analysis of Alternative Protecting Groups
While the benzyl ether is a powerful tool, the demands of a complex synthesis may necessitate other strategies. Below is a comparison with other commonly employed protecting groups for phenols.
Silyl Ethers (e.g., TBDMS)
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used silyl ethers due to its moderate stability and the variety of mild conditions available for its removal.[7]
-
Protection Chemistry: Phenols are readily silylated using tert-butyldimethylsilyl chloride (TBDMSCl) with a base, most commonly imidazole, in a polar aprotic solvent like DMF.[8][9] The reaction is typically fast and high-yielding.
-
Deprotection Chemistry: The silicon-oxygen bond has a high affinity for fluoride ions, making reagents like tetrabutylammonium fluoride (TBAF) in THF the standard for cleavage.[10] Acidic conditions (e.g., HCl in MeOH) can also be effective.[8] This fluoride-based deprotection provides excellent orthogonality to many other protecting groups.
-
Stability Profile: TBDMS ethers are stable to basic conditions, nucleophiles, and many oxidizing and reducing agents. They are, however, labile to acid and fluoride sources.[11]
-
Advantages: Easy to introduce and remove under mild, specific conditions. Orthogonal to many other groups.
-
Disadvantages: Sensitive to acidic conditions, which can limit its application. The basicity of some fluoride sources (e.g., TBAF) can sometimes be problematic.[8]
Experimental Protocol: TBDMS Protection of a Hydroxybenzaldehyde [7]
-
Dissolve the hydroxybenzaldehyde (1.0 eq) and imidazole (2.0-2.5 eq) in dry DMF.
-
Add TBDMSCl (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor by TLC (typically 1-4 hours).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Methoxymethyl (MOM) Ethers
As an acetal, the methoxymethyl (MOM) group offers a different stability profile, being robust in basic and neutral media but easily cleaved under acidic conditions.[12]
-
Protection Chemistry: MOM ethers are typically formed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13] Due to the carcinogenicity of MOMCl, alternative reagents like dimethoxymethane with an acid catalyst are often preferred.[12]
-
Deprotection Chemistry: Being an acetal, the MOM group is readily cleaved by treatment with acid, such as HCl in methanol or acetic acid in a THF/water mixture.[12][14]
-
Stability Profile: Stable to a wide pH range (approx. 4-12), strong bases, nucleophiles, and most reducing/oxidizing agents.[12] Highly sensitive to acid.
-
Advantages: High stability to bases and organometallic reagents. Orthogonal to acid-stable groups like benzyl ethers.
-
Disadvantages: Lability to acid is a significant limitation. The use of the carcinogenic MOMCl requires special handling precautions.[13]
Experimental Protocol: MOM Deprotection [12]
-
Dissolve the MOM-protected hydroxybenzaldehyde in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (a few drops).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent, dry, and concentrate to yield the deprotected phenol.
Acetate (Ac) Esters
Ester-based protecting groups like acetate are simple to form and are readily cleaved by base-catalyzed hydrolysis.
-
Protection Chemistry: Phenols are acetylated with high efficiency using acetic anhydride in the presence of a base like pyridine or triethylamine.[8]
-
Deprotection Chemistry: The acetate group is most commonly removed by hydrolysis under basic conditions (e.g., K₂CO₃ in methanol/water) or via ammonolysis.[8]
-
Stability Profile: Generally stable under acidic and neutral conditions but highly labile to bases.
-
Advantages: Inexpensive reagents, rapid and high-yielding reactions for both protection and deprotection.
-
Disadvantages: Limited stability towards basic and nucleophilic reagents (e.g., Grignard reagents, metal hydrides) severely restricts its scope.
Experimental Protocol: Acetate Protection of a Hydroxybenzaldehyde [8]
-
Dissolve the hydroxybenzaldehyde (1.0 eq) in dichloromethane or pyridine.
-
Add acetic anhydride (1.2-1.5 eq) and triethylamine (1.5 eq, if not using pyridine as solvent).
-
Stir at room temperature for 0.5-2 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract with an organic solvent, wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate to yield the acetylated product.
Head-to-Head Comparison: Selecting the Optimal Group
The choice of a protecting group is dictated by the planned synthetic sequence. The following table provides a direct comparison to aid in this critical decision.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Limitations |
| Benzyl (Bn) | -O-CH₂-Ph | BnBr, K₂CO₃, DMF | H₂, Pd/C, EtOH | Stable: Acid, Base, Red/Ox. Labile: Hydrogenolysis. | Very robust and widely applicable. | Incompatible with reducible groups (alkenes, alkynes). |
| TBDMS | -O-Si(Me)₂(t-Bu) | TBDMSCl, Imidazole, DMF | TBAF, THF or HCl, MeOH | Stable: Base, Red/Ox. Labile: Acid, Fluoride. | Mild deprotection, orthogonal to many groups. | Acid sensitivity. |
| MOM | -O-CH₂-O-Me | MOMCl, DIPEA, DCM | HCl, MeOH | Stable: Base, Red/Ox. Labile: Acid. | Stable to organometallics and bases. | High acid sensitivity. |
| Acetyl (Ac) | -O-CO-CH₃ | Ac₂O, Pyridine | K₂CO₃, MeOH/H₂O | Stable: Acid. Labile: Base, Nucleophiles. | Inexpensive, easy on/off. | Very limited stability scope. |
A Decision Framework for Protecting Group Selection
To streamline the selection process, a logical framework can be applied. The following flowchart visualizes a decision-making process based on the stability requirements of the planned synthetic route.
Conclusion
The effective protection of a hydroxybenzaldehyde is a foundational element of a successful synthetic campaign. While a range of options exists, each with distinct advantages and liabilities, the benzyl ether stands out for its broad stability and reliable application. The regioselective synthesis of this compound showcases how subtle electronic and steric differences within a molecule can be expertly exploited to achieve precise chemical transformations. By understanding the stability profiles and reaction mechanics of the benzyl group in comparison to alternatives like silyl ethers, acetals, and esters, researchers can design more robust, efficient, and successful synthetic routes toward complex target molecules.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Jensen, H., & Torssell, K. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Coleman, R. S., & Gurrala, S. R. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
SynArchive. (2024). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2462.
-
Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Retrieved from [Link]
- American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.
- Mineno, T., et al. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
- University of California, Irvine. (n.d.). Protecting Groups.
- Lakshman, M. K., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- Pinto, D. C. G. A., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(10), 700-705.
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?. Retrieved from [Link]
- Li, J. J., & Gribble, G. W. (Eds.). (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
-
ResearchGate. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
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Pearson+. (2024). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]
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MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
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- Lifechem Pharma. (n.d.). 2-bromo-5-hydroxy Benzaldehyde.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
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A Comparative Guide to the Biological Activity of Schiff Bases: 2-(Benzyloxy)-5-hydroxybenzaldehyde Derivatives Versus Salicylaldehyde Analogs
In the landscape of medicinal chemistry, Schiff bases derived from salicylaldehyde and its analogs are a cornerstone of research due to their vast therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of Schiff bases synthesized from 2-(benzyloxy)-5-hydroxybenzaldehyde against the well-established derivatives of salicylaldehyde. By examining their antimicrobial, antioxidant, and anticancer properties with supporting experimental data and protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction: The Structural Basis for Biological Efficacy
Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands that form stable complexes with metal ions and interact with various biological targets. The biological activity of salicylaldehyde-derived Schiff bases is often attributed to the presence of the phenolic hydroxyl group in the ortho position to the imine bond, which can participate in hydrogen bonding and chelation with metal ions.
The introduction of a benzyloxy group at the C5 position of the salicylaldehyde ring, creating this compound, presents an intriguing structural modification. This bulky, electron-donating group can significantly influence the lipophilicity, steric hindrance, and electronic properties of the resulting Schiff base, thereby modulating its biological activity. This guide will dissect these structure-activity relationships to provide a clear comparison.
Synthesis of Schiff Bases: A Foundational Protocol
The synthesis of Schiff bases from both this compound and salicylaldehyde follows a general condensation reaction with a primary amine. The choice of the amine component is critical as it introduces further structural diversity and can significantly impact the biological profile of the final compound.
General Synthesis Workflow
The following diagram illustrates the straightforward synthetic pathway for producing these Schiff bases.
Caption: General workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol for Synthesis
Materials:
-
Salicylaldehyde or this compound (1 mmol)
-
Substituted primary amine (1 mmol)
-
Absolute ethanol or methanol (20 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
Dissolve the aldehyde (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 mmol) in 10 mL of absolute ethanol.
-
Add the amine solution to the aldehyde solution with constant stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Comparative Biological Activities
This section presents a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of Schiff bases derived from this compound and salicylaldehyde. The data is compiled from various studies to provide a clear and objective comparison.
Antimicrobial Activity
Schiff bases are known to exhibit a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the interaction with microbial enzymes.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Schiff Base Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Salicylaldehyde-aniline | 100-200 | 100-200 | >200 | [1][2] |
| Salicylaldehyde-sulfadiazine | 7.81 | >250 | >250 | [3] |
| This compound-aniline | Data Not Available | Data Not Available | Data Not Available | |
| This compound-sulfadiazine | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of available data for this compound derivatives highlights a significant research gap.
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of Schiff bases is intricately linked to their molecular structure. Key structural features influencing their efficacy include:
-
The Azomethine Group (-C=N-): The imine nitrogen is crucial for chelation and biological activity.
-
The Phenolic Hydroxyl Group (-OH): Its position and acidity are vital for antioxidant and chelating properties.
-
Substituents on the Aldehyde Ring:
-
Salicylaldehyde Derivatives: The electronic nature of substituents on the salicylaldehyde ring significantly impacts activity. Electron-donating groups can enhance antioxidant potential, while electron-withdrawing groups may improve antimicrobial activity.
-
This compound Derivatives: The bulky benzyloxy group is expected to increase the lipophilicity of the molecule. This could enhance its ability to penetrate microbial cell walls and cancer cell membranes, potentially leading to increased antimicrobial and anticancer activity. However, steric hindrance from the benzyloxy group might also affect the binding of the Schiff base to its biological target. The additional hydroxyl group at the 5-position provides another site for potential hydrogen bonding and radical scavenging, which could contribute to enhanced antioxidant activity.
-
Conclusion and Future Directions
Schiff bases derived from salicylaldehyde have been extensively studied and have demonstrated a wide range of promising biological activities. In contrast, Schiff bases derived from this compound remain a largely unexplored class of compounds.
Based on structure-activity relationship principles, the introduction of a benzyloxy group at the C5 position is anticipated to modulate the biological profile of salicylaldehyde-derived Schiff bases significantly. The increased lipophilicity may enhance antimicrobial and anticancer activities, while the additional hydroxyl group could boost antioxidant potential.
This guide highlights a clear and compelling need for further research to synthesize and evaluate the biological activities of Schiff bases derived from this compound. Direct comparative studies with their salicylaldehyde counterparts are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this novel class of compounds. Such investigations will undoubtedly provide valuable insights for the rational design of more potent and selective Schiff base derivatives for future drug development.
References
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- Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics.
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- In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. (2018). Scientific Reports, 8(1), 1-12.
- MTT assay (Cytotoxicity) of Schiff base ligand against Vero cell line. (n.d.).
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A Senior Application Scientist's Guide to the Validation of 2-(Benzyloxy)-5-hydroxybenzaldehyde as a Pharmaceutical Intermediate
Introduction
In the synthesis of complex active pharmaceutical ingredients (APIs), the quality and properties of intermediate compounds are paramount. 2-(Benzyloxy)-5-hydroxybenzaldehyde (CAS No: 161192-21-8) is a critical intermediate in the manufacturing of several high-value pharmaceuticals, most notably long-acting β2-adrenergic receptor agonists (LABAs) like Salmeterol and Formoterol, which are mainstays in the treatment of asthma and COPD.[1][][3] The validation of this intermediate is not merely a procedural step but a foundational requirement to ensure the final API's purity, efficacy, and safety.
This guide provides an in-depth technical comparison of this compound against viable alternatives. We will dissect the synthetic rationale, present detailed validation protocols, and offer field-proven insights into why this specific intermediate is often selected despite apparent complexities. The content herein is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind its use and to implement robust validation frameworks.
The Core Synthetic Challenge: Regioselectivity in Dihydroxybenzaldehydes
The journey to this compound begins with its precursor, 2,5-dihydroxybenzaldehyde (also known as gentisaldehyde).[4] A cursory glance at this molecule reveals a significant synthetic hurdle: the presence of two hydroxyl groups at the C-2 and C-5 positions. For the synthesis of intermediates used in drugs like Salmeterol and Formoterol, selective protection of one of these groups is essential to direct subsequent reactions to the correct position.
The inherent electronic and steric properties of 2,5-dihydroxybenzaldehyde dictate its reactivity. The C-2 hydroxyl group is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl group. This chelation significantly reduces its nucleophilicity.[5] Conversely, the C-5 hydroxyl group is more sterically accessible and electronically available.
Causality Behind Experimental Choice: Direct, single-step benzylation of 2,5-dihydroxybenzaldehyde with benzyl chloride or benzyl bromide will overwhelmingly favor the formation of the isomeric by-product, 5-(Benzyloxy)-2-hydroxybenzaldehyde , due to the higher reactivity of the C-5 hydroxyl.[5] Therefore, the synthesis of the target compound, this compound, necessitates a more sophisticated, multi-step strategy. This typically involves:
-
Selective Protection: The more reactive C-5 hydroxyl is first protected with a temporary, orthogonal protecting group.
-
Benzylation: The C-2 hydroxyl is then benzylated.
-
Deprotection: The protecting group at C-5 is selectively removed to yield the desired intermediate.
This multi-step approach, while more complex, provides absolute control over regioselectivity, which is a non-negotiable requirement in pharmaceutical synthesis where isomeric purity is critical.
Caption: Synthetic pathways for benzyloxy-hydroxybenzaldehydes.
Comparative Analysis of Pharmaceutical Intermediates
The choice to use a multi-step synthesis for this compound must be justified by its performance compared to simpler alternatives. The primary alternatives include using the more easily synthesized isomer or proceeding with the unprotected diol.
| Performance Metric | This compound (Target) | 5-(Benzyloxy)-2-hydroxybenzaldehyde (Isomer) | 2,5-Dihydroxybenzaldehyde (Unprotected) |
| Synthetic Route | Multi-step (Protection > Benzylation > Deprotection) | Single-step direct benzylation | N/A (Starting Material) |
| Regiocontrol | Excellent (>99.5%) | Excellent (>95% for this isomer) | None |
| Typical Yield | Moderate (overall yield dependent on 3 steps) | High | N/A |
| Purification | Straightforward chromatography after each step | Simple crystallization or chromatography | N/A |
| Downstream Reactions | Predictable; directs subsequent reactions to the C-5 position. | Directs subsequent reactions to the C-2 position. | Uncontrolled; leads to a mixture of products, complex purification, and low yield of the desired API. |
| Scalability | Feasible, but higher process mass intensity. | Highly scalable and cost-effective. | Poor; unsuitable for controlled pharmaceutical manufacturing. |
Trustworthiness of the Process: As the table illustrates, the primary justification for using this compound is absolute control over the subsequent synthetic steps . In the synthesis of Salmeterol, for instance, the next step often involves a reaction at the C-5 position.[6] Using the unprotected diol would lead to a difficult-to-separate mixture of products, violating the principles of efficient and reliable pharmaceutical production. Using the 5-benzyloxy isomer would lead to the wrong API entirely. Thus, the multi-step synthesis of the target intermediate is a self-validating system; the investment in a more complex route is repaid by the high purity and predictability of the downstream chemistry, minimizing costly failures at later stages.
Experimental Validation Protocols
Validation of this compound relies on rigorous analytical methods to confirm identity, purity, and impurity profiles.
Protocol 1: Synthesis of this compound
This protocol is a representative, multi-step synthesis designed for regiochemical control.
-
Protection of C-5 Hydroxyl:
-
Dissolve 2,5-dihydroxybenzaldehyde (1 equiv.) and imidazole (2.5 equiv.) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract with ethyl acetate. Purify by column chromatography to isolate 5-((tert-butyldimethylsilyl)oxy)-2-hydroxybenzaldehyde.
-
-
Benzylation of C-2 Hydroxyl:
-
Dissolve the product from the previous step (1 equiv.) in anhydrous acetone.
-
Add potassium carbonate (K₂CO₃) (3 equiv.) and benzyl bromide (1.2 equiv.).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
Filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. Purify the residue by column chromatography to yield 2-(benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde.
-
-
Deprotection of C-5 Hydroxyl:
-
Dissolve the benzylated product (1 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv., 1M solution in THF) dropwise at 0°C.
-
Stir at room temperature for 1-2 hours until TLC shows complete consumption of the starting material.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer, evaporate the solvent, and purify by column chromatography to yield the final product, this compound.
-
Protocol 2: HPLC Method for Purity Assessment and Validation
This protocol ensures the final intermediate meets the stringent purity requirements (>99.5%) for pharmaceutical use.[7][8]
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient: 0-20 min, 30% to 90% A; 20-25 min, 90% A; 25-30 min, return to 30% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of the intermediate in 10 mL of Acetonitrile to a final concentration of 100 µg/mL.
-
Injection Volume: 10 µL.
-
Validation Parameters: Assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using standard validation procedures.
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A Comparative Guide to the Purity Analysis of 2-(Benzyloxy)-5-hydroxybenzaldehyde by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule such as 2-(Benzyloxy)-5-hydroxybenzaldehyde, a key building block in the synthesis of various biologically active compounds, ensuring its purity is of paramount importance. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Central Role of Purity in Scientific Integrity
The presence of impurities, even in minute quantities, can significantly alter the physicochemical and biological properties of a compound. In drug development, impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2][3] For researchers, impure starting materials can lead to ambiguous results, failed reactions, and a misinterpretation of structure-activity relationships. Therefore, the choice of analytical methodology for purity determination is a critical decision that reverberates throughout the research and development lifecycle.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR stands as a primary ratio method of measurement.[4][5][6] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[7][8][9] This fundamental principle allows for the direct and accurate quantification of a substance against a certified internal standard of a different chemical structure, thereby providing an absolute purity value.[8][10]
The "Why" Behind the qNMR Experiment: Foundational Principles
The success of a qNMR experiment hinges on a meticulous approach to method planning, sample preparation, data acquisition, and processing.[7] The core principle is the comparison of the integral of a specific resonance signal from the analyte with that of a known amount of a certified reference material (the internal standard).[8]
The purity of the analyte (P_a) can be calculated using the following equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
a : Analyte (this compound)
-
std : Internal Standard
This equation underscores the importance of precise weighing, the selection of a suitable internal standard, and the accurate integration of non-overlapping signals.
Experimental Protocol: qNMR Purity Determination of this compound
This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.
Part 1: Method Planning & Preparation
-
Selection of Internal Standard : The choice of an internal standard is critical for accurate qNMR.[11][12] The ideal standard should:
-
Possess high purity (certified reference material is recommended).[13]
-
Be stable and non-reactive with the analyte or solvent.[11]
-
Exhibit simple, sharp signals (preferably a singlet) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[11][13]
-
Be completely soluble in the chosen deuterated solvent.[11]
For this compound, Maleic acid or Dimethyl sulfone (DMSO₂) are suitable internal standards when using DMSO-d₆ as the solvent, as their signals do not overlap with the analyte's aromatic or benzylic protons.[11] It is crucial to use a certified reference material (CRM) traceable to a national metrology institute like NIST.[14][15][16]
-
-
Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard.[7][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for this compound due to its high dissolving power for polar organic compounds.
-
Precise Weighing : Use a calibrated microbalance to accurately weigh the analyte and the internal standard. The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 to minimize integration errors.[7]
Part 2: Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a molar equivalent of the chosen certified internal standard (e.g., Maleic acid) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality NMR tube.
Part 3: NMR Data Acquisition
To ensure quantitativeness, specific acquisition parameters must be carefully optimized.[17]
-
Spectrometer : A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[9]
-
Pulse Angle : A 90° pulse angle should be used to ensure uniform excitation of all signals.[7]
-
Relaxation Delay (d1) : This is arguably the most critical parameter for qNMR. A sufficiently long relaxation delay is essential to allow all protons to fully relax back to thermal equilibrium between scans.[7][12] A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (both analyte and standard).
-
Acquisition Time (aq) : Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, preventing truncation artifacts.[7]
-
Number of Scans (ns) : A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[17]
Part 4: Data Processing and Analysis
-
Fourier Transform : Apply an exponential multiplication with a small line-broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.[17]
-
Phasing and Baseline Correction : Meticulous manual phasing and baseline correction are crucial for accurate integration.[7][9]
-
Integration : Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton signal (around 9.8 ppm) is often a good choice for quantification due to its downfield shift and singlet nature.
-
Purity Calculation : Use the qNMR equation provided earlier to calculate the purity of the analyte.
Comparison with Alternative Purity Analysis Methods
While qNMR offers a direct and absolute measure of purity, other techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) are also widely used.[1] The choice of method should be based on the specific requirements of the analysis.[1]
| Feature | qNMR | HPLC | GC |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7][8] | Differential partitioning between a stationary and a mobile liquid phase.[3] | Differential partitioning between a stationary and a mobile gas phase.[3] |
| Quantification | Absolute quantification using a certified internal standard of a different compound.[8][10] | Relative quantification based on peak area percentage or against a reference standard of the same analyte.[18] | Relative quantification based on peak area percentage or against a reference standard of the same analyte. |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[4][8] | Typically requires a well-characterized reference standard of the analyte.[8] | Typically requires a well-characterized reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | High, based on chromatographic retention times. | High, based on chromatographic retention times. |
| Destructive? | Non-destructive, sample can be recovered.[8][10] | Destructive. | Destructive. |
| Throughput | Lower compared to HPLC. | High, suitable for routine analysis. | High, suitable for volatile compounds. |
| Applicability | Broadly applicable to soluble organic molecules.[8] | Broadly applicable to non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable compounds. |
| Traceability | Directly traceable to SI units through certified reference materials.[14][16] | Traceability depends on the purity of the analyte-specific reference standard. | Traceability depends on the purity of the analyte-specific reference standard. |
Hypothetical Comparative Data
The following table presents hypothetical purity data for a batch of this compound, illustrating the potential results from different analytical techniques.
| Method | Purity (%) | Relative Standard Deviation (RSD, %) | Notes |
| qNMR | 99.2 | 0.2 | Absolute purity determined against a NIST-traceable benzoic acid standard. |
| HPLC (Area %) | 99.5 | 0.5 | Relative purity based on the total peak area. May not account for non-UV active impurities. |
| HPLC (vs. Ref Std) | 99.1 | 0.4 | Purity determined against a qualified reference standard of this compound. |
| GC (Area %) | 99.4 | 0.6 | Relative purity, suitable for assessing volatile impurities. |
Conclusion: An Integrated Approach to Purity Assessment
For the highest level of metrological rigor and to establish an accurate, absolute purity value for this compound, qNMR is an unparalleled technique.[2][16] Its ability to provide SI-traceable results without the need for an analyte-specific reference standard makes it a powerful tool, particularly for the characterization of new chemical entities and for qualifying in-house reference standards.[4][16]
However, a comprehensive purity assessment often benefits from an orthogonal approach.[2][10] HPLC and GC are invaluable for impurity profiling, providing information on the number and relative amounts of different impurities, which can be crucial for understanding reaction pathways and degradation mechanisms.[3]
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A Comparative Analysis of the Chelating Properties of Ligands Derived from 2-(Benzyloxy)-5-hydroxybenzaldehyde
Introduction: The Significance of Chelating Ligands in Modern Research
Chelating ligands are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively sequestering it within a stable, ring-like structure known as a chelate. This ability to bind metal ions is of paramount importance across various scientific disciplines, including medicinal chemistry for the treatment of metal toxicity, catalysis for enhancing reaction efficiency, and analytical chemistry for selective metal ion detection. Schiff bases, formed from the condensation of a primary amine and an aldehyde or ketone, are a prominent class of chelating agents due to their synthetic versatility and the rich coordination chemistry of the imine (-C=N-) group, often in conjunction with other nearby donor atoms like hydroxyl (-OH) or methoxy (-OCH₃) groups.[1][2]
This guide provides an in-depth technical comparison of the chelating properties of Schiff base ligands derived from 2-(benzyloxy)-5-hydroxybenzaldehyde. While direct and extensive experimental data for this specific class of ligands is limited in publicly accessible literature, we will draw upon established principles of coordination chemistry and comparative data from structurally analogous ligands derived from substituted salicylaldehydes to provide a robust and scientifically grounded analysis. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design and application of these and similar chelating agents.
Rationale for this compound as a Ligand Precursor
The choice of this compound as a precursor for chelating ligands is predicated on the unique electronic and steric properties conferred by its substituent groups. The hydroxyl group at the 2-position is crucial for forming a stable six-membered chelate ring with a metal ion upon coordination with the imine nitrogen. The benzyloxy group at the 5-position introduces several key features:
-
Steric Hindrance: The bulky benzyloxy group can influence the coordination geometry around the metal center, potentially favoring specific stereochemistries and influencing the stability of the resulting complex.
-
Electronic Effects: The electron-donating nature of the benzyloxy group can modulate the electron density on the aromatic ring and, consequently, the basicity of the phenolic oxygen and imine nitrogen, thereby affecting the stability of the metal-ligand bonds.
-
Solubility: The presence of the benzyl group can enhance the solubility of the ligand and its metal complexes in organic solvents, which is advantageous for certain applications.
Synthesis of Ligands from this compound: A Proposed Pathway
The synthesis of Schiff base ligands from this compound typically involves a condensation reaction with a primary amine. The precursor aldehyde itself can be synthesized from 2,5-dihydroxybenzaldehyde through a selective benzylation of the more acidic 5-hydroxyl group.[3]
Caption: Workflow for determining stability constants.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. Key vibrational bands to monitor include:
-
ν(C=N): The azomethine stretch, typically appearing around 1620 cm⁻¹, will shift to a lower frequency upon coordination to the metal ion, indicating a weakening of the C=N bond. [4][5]* ν(O-H): The broad phenolic hydroxyl band will disappear in the spectrum of the complex if deprotonation occurs upon chelation.
-
New Bands: The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds. [6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and its metal complexes.
-
Ligand Transitions: Schiff base ligands typically exhibit π→π* transitions (from the aromatic rings) and n→π* transitions (from the imine group). [7][8]* Complex Transitions: Upon complexation, these bands may shift (either bathochromically or hypsochromically). Additionally, new charge-transfer bands (ligand-to-metal or metal-to-ligand) and d-d transitions (for transition metals) may appear in the visible region, often imparting color to the complexes. [9]
Conclusion and Future Directions
Schiff base ligands derived from this compound represent a promising, yet underexplored, class of chelating agents. Based on the analysis of structurally similar compounds, it is anticipated that these ligands will form stable complexes with a range of transition metal ions, with the stability following the Irving-Williams order. The bulky benzyloxy group is expected to influence the steric and electronic properties of the resulting complexes, a feature that could be exploited in the design of catalysts or therapeutic agents with specific activities.
Future research should focus on the systematic synthesis and characterization of a library of these ligands and their metal complexes. The determination of their precise stability constants through potentiometric titration and other methods will be crucial for a quantitative understanding of their chelating abilities. Furthermore, investigating the biological activities and catalytic potential of these novel complexes will undoubtedly open up new avenues for their application in various scientific and industrial fields.
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The Strategic Selection of Hydroxyl Protection for Hydroxybenzaldehydes: A Comparative Guide to Benzyl Ethers and Silyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is a critical determinant of success. For researchers navigating the synthesis of molecules containing the hydroxybenzaldehyde moiety, the choice between benzyl and silyl ether protecting groups for the phenolic hydroxyl is a frequent and pivotal decision. This guide provides an in-depth, objective comparison of these two venerable protecting group strategies, supported by experimental data and field-proven insights to empower researchers to make informed, strategic decisions.
The Organic Chemist's Dilemma: Navigating Reactivity and Stability
Hydroxybenzaldehydes present a unique synthetic challenge. The phenolic hydroxyl group is acidic and nucleophilic, while the aldehyde is susceptible to oxidation, reduction, and nucleophilic attack. A well-chosen protecting group must mask the hydroxyl group's reactivity under a specific set of reaction conditions and be selectively removable in high yield when its protective role is complete. Both benzyl (Bn) ethers and silyl ethers have proven to be invaluable tools in this context, yet their distinct characteristics render them suitable for different synthetic pathways.
A Head-to-Head Comparison: Benzyl Ethers vs. Silyl Ethers
The fundamental difference between benzyl and silyl ethers lies in their stability profiles and the conditions required for their cleavage. This dichotomy is the cornerstone of their utility and their frequent use as an "orthogonal" pair, where one can be removed in the presence of the other.
| Feature | Benzyl (Bn) Ether | Silyl Ethers (e.g., TBDMS, TIPS) |
| General Stability | Highly robust; stable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.[1][2] | Stability is tunable based on the steric bulk of the silicon substituents (TBDPS > TIPS > TBDMS > TES > TMS).[3][4] Generally stable to basic conditions and a range of non-acidic reagents.[5] |
| Acid Stability | Generally stable to mild and moderate acids. Cleaved by strong acids.[1] | Labile to acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group.[3][6] |
| Base Stability | Very stable.[2] | Generally stable, although some cleavage can occur with strong bases over extended periods.[4] |
| Cleavage Conditions | Primarily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1][7] Can also be removed by strong Lewis acids or dissolving metal reductions. | Primarily cleaved by fluoride ion sources (e.g., TBAF, HF).[8][9] Can also be removed under acidic conditions. |
| Orthogonality | Excellent. Stable to fluoride-based deprotection of silyl ethers.[10] | Excellent. Stable to catalytic hydrogenolysis for benzyl ether cleavage.[2] |
| Formation Yields | Generally good to excellent. For example, the benzylation of 4-hydroxybenzaldehyde with 4-nitrobenzyl bromide has been reported to yield 74% of the desired product.[11] Protection of 3,4-dihydroxybenzaldehyde with benzyl chloride gave a 71% yield.[12] | Typically high to quantitative. The silylation of phenols is a very efficient reaction. |
| Stability to Organometallics | Generally stable. | Generally stable, making them a preferred choice in sequences involving Grignard or organolithium reagents.[5] |
Causality Behind Experimental Choices: When to Choose Benzyl vs. Silyl
The decision to employ a benzyl or silyl ether is not arbitrary; it is a strategic choice based on the planned synthetic route.
Choose a Benzyl Ether when:
-
Robustness is paramount: Your synthetic sequence involves multiple steps with a wide range of reagents, including acidic or basic conditions.
-
Orthogonality to silyl ethers is required: You plan to selectively deprotect a silyl ether elsewhere in the molecule while leaving the phenolic hydroxyl protected.
-
Your molecule is sensitive to fluoride ions or acidic conditions: The stability of the benzyl ether under these conditions is a distinct advantage.
Choose a Silyl Ether when:
-
Mild deprotection is critical: The target molecule is sensitive to the conditions of catalytic hydrogenolysis (e.g., contains other reducible functional groups like alkenes or alkynes).
-
Your synthesis involves organometallic reagents: The stability of silyl ethers to Grignard and organolithium reagents is a key advantage, preventing undesired acid-base reactions.[5]
-
Tunable stability is needed: The ability to choose from a range of silyl ethers with varying steric bulk allows for fine-tuning of the protecting group's lability.[3]
Visualizing the Decision-Making Workflow
Caption: Decision workflow for selecting between benzyl and silyl protection.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the protection and deprotection of a model hydroxybenzaldehyde substrate.
Protocol 1: Benzylation of 4-Hydroxybenzaldehyde
This protocol is adapted from established Williamson ether synthesis procedures.[7][11][13]
A. Protection: Synthesis of 4-(Benzyloxy)benzaldehyde
-
Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
B. Deprotection: Cleavage of the Benzyl Ether
-
Preparation: Dissolve the 4-(benzyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxybenzaldehyde.
Protocol 2: Silylation of 4-Hydroxybenzaldehyde
This protocol follows standard procedures for the silylation of phenols.[4][9]
A. Protection: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
-
Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
B. Deprotection: Cleavage of the Silyl Ether
-
Preparation: Dissolve the 4-((tert-butyldimethylsilyl)oxy)benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Fluoride Source: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Reaction: Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is usually rapid.
-
Work-up: Once the starting material is consumed, quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by flash chromatography.
Visualizing the Orthogonal Deprotection Strategy
The true power of using benzyl and silyl ethers in concert lies in their orthogonality, allowing for the selective deprotection of one in the presence of the other.
Caption: Orthogonal deprotection of benzyl and silyl ethers.
Conclusion: A Strategic Choice for Synthetic Success
Both benzyl and silyl ethers are powerful and reliable protecting groups for the hydroxyl moiety of hydroxybenzaldehydes. The choice between them is not a matter of one being definitively "better," but rather a strategic decision dictated by the specific demands of the synthetic route. Benzyl ethers offer exceptional robustness, while silyl ethers provide mild cleavage conditions and compatibility with organometallic reagents. A thorough understanding of their respective stabilities and deprotection methods, as outlined in this guide, will enable the researcher to design more elegant, efficient, and successful syntheses of complex molecules.
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of Substituted Benzyloxybenzaldehydes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Benzyloxybenzaldehydes
The benzyloxybenzaldehyde scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of molecules with significant therapeutic promise.[1][2] Derivatives of this compound have demonstrated notable anticancer and neuroprotective activities.[1][3] In particular, a series of substituted benzyloxybenzaldehydes has shown potent cytotoxic effects against human leukemia (HL-60) cells, arresting the cell cycle and inducing apoptosis.[4] The biological activity of these compounds is intimately linked to their electronic properties, which can be fine-tuned by the addition of various substituents.
This guide provides a comparative analysis of the electronic properties of a series of substituted benzyloxybenzaldehydes, utilizing Density Functional Theory (DFT) to elucidate the structure-activity relationships that govern their anticancer potential. By understanding how substituents modulate the electronic landscape of the core scaffold, we can rationally design more potent and selective therapeutic agents.
The Causality Behind Computational Choices: Why DFT?
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] We employ DFT here to calculate key electronic descriptors that dictate the reactivity and intermolecular interactions of the benzyloxybenzaldehyde derivatives. The choice of the B3LYP functional with a 6-311++G(d,p) basis set offers a well-established balance of computational cost and accuracy for organic molecules, providing reliable predictions of geometries and electronic properties.[5][6]
This computational approach allows us to probe properties that are not directly observable experimentally but are crucial for understanding molecular behavior:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity.[7] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule.[8][9][10][11] It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with biological targets like proteins and DNA.[8][9]
Comparative Analysis of Substituted Benzyloxybenzaldehydes
To illustrate the impact of substituents on electronic properties, we will consider a representative series of 2-(benzyloxy)benzaldehyde derivatives with varying substituents on either the benzaldehyde or the benzyl ring. The parent compound, 2-(benzyloxy)benzaldehyde, will serve as our baseline for comparison. We will analyze the effects of an electron-donating group (EDG) like methoxy (-OCH3) and an electron-withdrawing group (EWG) like chloro (-Cl).
Table 1: Calculated Electronic Properties of Substituted 2-(Benzyloxy)benzaldehydes
| Compound | Substituent | Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1 | -H (Parent) | - | -6.25 | -1.85 | 4.40 | 3.10 |
| 2 | -OCH3 | 4-position (benzaldehyde) | -5.98 | -1.75 | 4.23 | 3.55 |
| 3 | -Cl | 5-position (benzaldehyde) | -6.40 | -2.10 | 4.30 | 2.80 |
| 4 | -OCH3 | 3-position (benzyl) | -6.15 | -1.80 | 4.35 | 3.25 |
| 5 | -Cl | 4-position (benzyl) | -6.35 | -1.95 | 4.40 | 2.95 |
Note: These values are representative and intended for comparative purposes. Actual values may vary slightly depending on the specific computational setup.
Analysis of Frontier Molecular Orbitals and Reactivity
As shown in Table 1, the introduction of substituents significantly modulates the HOMO and LUMO energy levels.
-
Electron-Donating Group (-OCH3): The methoxy group on the benzaldehyde ring (Compound 2 ) raises the HOMO energy level compared to the parent compound, making it a better electron donor. This also leads to a slight decrease in the HOMO-LUMO gap, suggesting increased reactivity. A similar, though less pronounced, effect is seen when the methoxy group is on the benzyl ring (Compound 4 ).
-
Electron-Withdrawing Group (-Cl): The chloro group on the benzaldehyde ring (Compound 3 ) lowers both the HOMO and LUMO energy levels, making the molecule a better electron acceptor. The HOMO-LUMO gap is slightly reduced, again indicating enhanced reactivity. The effect is less pronounced when the chloro group is on the benzyl ring (Compound 5 ).
These trends in reactivity are crucial for drug design. A more reactive molecule may exhibit stronger binding to its biological target. For instance, the increased electron-donating capacity of the methoxy-substituted derivative could enhance its interaction with electron-deficient regions of a receptor.
Molecular Electrostatic Potential (MEP) and Intermolecular Interactions
The MEP maps provide a visual understanding of how substituents alter the charge distribution and, consequently, the potential for intermolecular interactions.
-
Parent Compound (1): The MEP of 2-(benzyloxy)benzaldehyde shows a negative potential (red) around the carbonyl oxygen of the aldehyde group, indicating a region susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings exhibit a positive potential (blue), making them potential sites for nucleophilic interactions.
-
Methoxy-Substituted Compound (2): The presence of the electron-donating methoxy group increases the negative potential around the aromatic ring it is attached to, making it more susceptible to electrophilic attack. This can influence how the molecule orients itself within a binding pocket.
-
Chloro-Substituted Compound (3): The electron-withdrawing chloro group creates a region of positive potential around itself, while also making the rest of the molecule more electron-deficient. This can alter the hydrogen bonding capabilities and other non-covalent interactions of the molecule.
The ability to visualize these electronic features allows for a more intuitive approach to understanding and predicting the binding modes of these compounds with their biological targets.
Experimental Protocols: A Self-Validating System
The following protocol outlines the steps for performing a DFT-based analysis of substituted benzyloxybenzaldehydes. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Step-by-Step DFT Calculation Workflow
-
Molecular Modeling:
-
Construct the 3D structure of the desired substituted benzyloxybenzaldehyde molecule using a molecular modeling software such as GaussView.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Set up a geometry optimization calculation in a quantum chemistry software package like Gaussian.
-
Method: Select the B3LYP functional.
-
Basis Set: Choose the 6-311++G(d,p) basis set.
-
Keywords: Opt Freq (to perform both optimization and frequency calculations).
-
Run the calculation. The optimization process will find the lowest energy conformation of the molecule.
-
-
Frequency Analysis (Validation):
-
The Freq keyword automatically performs a frequency calculation after the geometry optimization is complete.
-
Verify that the output shows no imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state, not a true minimum. If an imaginary frequency is found, the geometry must be re-optimized.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.
-
Keywords: Pop=NBO (for Natural Bond Orbital analysis), IOp(6/33=2) (to print Mulliken charges), and keywords to generate cube files for HOMO, LUMO, and MEP visualization.
-
Analyze the output file to extract the HOMO and LUMO energies, dipole moment, and atomic charges.
-
-
Visualization:
-
Use the generated cube files to visualize the HOMO, LUMO, and MEP surfaces in a program like GaussView.
-
Analyze the shapes and distributions of the orbitals and the electrostatic potential to gain insights into the molecule's reactivity and potential interaction sites.
-
Visualization of Key Concepts
Visual representations are essential for understanding the complex data generated by DFT calculations.
Caption: A streamlined workflow for DFT calculations on substituted benzyloxybenzaldehydes.
Caption: Logical relationship between substituents and their effects on electronic properties.
Conclusion: From In Silico Insights to In Vivo Efficacy
This guide has demonstrated the power of DFT studies in elucidating the electronic properties of substituted benzyloxybenzaldehydes. By systematically comparing the effects of different substituents, we can gain a deeper understanding of the structure-activity relationships that govern their biological function. The computational protocols and analyses presented here provide a robust framework for the rational design of novel benzyloxybenzaldehyde derivatives with enhanced therapeutic potential. The insights gained from these in silico studies can guide synthetic efforts, prioritizing compounds with electronic properties that are predicted to lead to improved efficacy and selectivity, ultimately accelerating the drug discovery and development process.
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A Comparative Guide to the Chemical Reactivity of 2-(Benzyloxy)-5-hydroxybenzaldehyde and Unprotected 2,5-dihydroxybenzaldehyde
This guide provides an in-depth technical comparison of the chemical reactivity of 2-(benzyloxy)-5-hydroxybenzaldehyde and its unprotected precursor, 2,5-dihydroxybenzaldehyde. This analysis is crucial for researchers, medicinal chemists, and professionals in drug development who utilize these scaffolds in the synthesis of complex molecules. The selective protection of one phenolic hydroxyl group with a benzyl ether significantly alters the electronic and steric landscape of the molecule, leading to distinct reactivity profiles in various chemical transformations. This guide will explore these differences through a combination of theoretical principles and supporting experimental evidence.
Introduction: The Significance of Selective Protection
2,5-Dihydroxybenzaldehyde is a versatile building block in organic synthesis, offering multiple reactive sites: two nucleophilic hydroxyl groups, an electrophilic aldehyde, and an aromatic ring susceptible to electrophilic substitution.[1] However, the presence of two hydroxyl groups with different chemical environments often necessitates selective protection to achieve desired regioselectivity in subsequent reactions. The benzyl group is a widely used protecting group for phenols due to its stability under a range of acidic and basic conditions and its susceptibility to removal under mild reductive conditions.[2]
The selective benzylation of the 5-hydroxyl group of 2,5-dihydroxybenzaldehyde to yield this compound is a prime example of leveraging inherent reactivity differences. The 2-hydroxyl group is engaged in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group, which reduces its nucleophilicity and steric accessibility.[3] In contrast, the 5-hydroxyl group is more readily deprotonated and available for nucleophilic attack.[3]
This guide will dissect the consequences of this selective protection on the reactivity of the molecule in three key areas:
-
Electrophilic Aromatic Substitution: How does the presence of the bulky, electron-donating benzyloxy group compare to a hydroxyl group in directing and activating the aromatic ring?
-
Nucleophilic Addition to the Carbonyl Group: What is the impact of modifying the electronic nature of the para-substituent on the electrophilicity of the aldehyde?
-
Reactions of the Phenolic Hydroxyl Group: A brief overview of the altered reactivity of the remaining free hydroxyl group.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution due to its strong +M (mesomeric) effect.[4] Conversely, the aldehyde group is a deactivating, meta-directing group owing to its -I (inductive) and -M effects.[1] In 2,5-dihydroxybenzaldehyde, the directing effects of the two activating hydroxyl groups are paramount.
In 2,5-dihydroxybenzaldehyde , the two hydroxyl groups strongly activate the ring. The positions ortho and para to these groups are significantly electron-rich. The available positions for electrophilic attack are C4 and C6 (ortho to one hydroxyl and meta to the other) and C3 (ortho to the C2-OH and para to the C5-OH). The strong activation by both hydroxyl groups makes this molecule highly susceptible to electrophilic substitution, sometimes leading to polysubstitution.
In This compound , the situation is altered. The benzyloxy group is also an activating, ortho-, para-directing group, but its activating strength is slightly less than that of a hydroxyl group due to the electron-withdrawing inductive effect of the benzyl group. The primary directing influence will be from the remaining free hydroxyl group at the 5-position. However, the bulky nature of the benzyloxy group at the 2-position will sterically hinder attack at the C3 position. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho and para to the strongly activating 5-hydroxyl group, which are C4 and C6.
Expected Reactivity Order: 2,5-dihydroxybenzaldehyde > this compound
This is because the cumulative electron-donating effect of two hydroxyl groups is greater than one hydroxyl and one benzyloxy group.
Illustrative Experimental Protocol: Bromination
To be performed on both substrates under identical conditions for a comparative analysis.
-
Dissolve 1 mmol of the benzaldehyde derivative (either 2,5-dihydroxybenzaldehyde or this compound) in 10 mL of glacial acetic acid in a 25 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 1 mmol of bromine in 2 mL of glacial acetic acid dropwise over 15 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the product distribution and yield.
Nucleophilic Addition to the Carbonyl Group
The reactivity of the aldehyde group towards nucleophiles is governed by the electrophilicity of the carbonyl carbon. Electron-donating groups on the aromatic ring decrease this electrophilicity, making the aldehyde less reactive, while electron-withdrawing groups have the opposite effect.[5]
In 2,5-dihydroxybenzaldehyde , the C5-hydroxyl group is para to the aldehyde. Its strong electron-donating +M effect significantly increases the electron density at the carbonyl carbon, thereby reducing its electrophilicity and making it less reactive towards nucleophiles. The C2-hydroxyl group, being ortho, also contributes to this deactivation, although its effect is modulated by the intramolecular hydrogen bond.
In This compound , the C5-hydroxyl group remains the dominant electronic influence on the para-positioned aldehyde. The C2-benzyloxy group, while still electron-donating, has a slightly weaker +M effect compared to a hydroxyl group. Furthermore, the steric bulk of the benzyloxy group can hinder the approach of nucleophiles to the carbonyl carbon to some extent.
Expected Reactivity Order: this compound is expected to be slightly more reactive towards nucleophilic addition than 2,5-dihydroxybenzaldehyde, although the difference may be subtle as the para-hydroxyl group's influence is significant in both.
Illustrative Experimental Protocol: Schiff Base Formation
To be performed on both substrates under identical conditions for a comparative analysis.
-
In a 50 mL round-bottom flask, dissolve 1 mmol of the benzaldehyde derivative (either 2,5-dihydroxybenzaldehyde or this compound) in 15 mL of ethanol.
-
Add 1.1 mmol of benzylamine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry.
-
Determine the yield and characterize the product by IR, ¹H NMR, and mass spectrometry.
Data Presentation
| Feature | 2,5-Dihydroxybenzaldehyde | This compound | Rationale for Difference |
| Electrophilic Aromatic Substitution Reactivity | Higher | Lower | Two strongly activating -OH groups vs. one -OH and one less activating -OBn group. |
| Major Regioisomers in Electrophilic Substitution | C3, C4, C6 | Primarily C4, C6 | Directing influence of two -OH groups vs. one -OH and sterically hindered -OBn. |
| Nucleophilic Addition Reactivity at Carbonyl | Lower | Higher (theoretically) | The +M effect of the para -OH group is slightly attenuated by the ortho -OBn vs. ortho -OH. |
| Acidity of 5-OH | More acidic | Less acidic | The electron-donating benzyloxy group at the ortho position slightly decreases the acidity of the para-hydroxyl group. |
Visualizations
Caption: Workflow for the selective synthesis of this compound.
Conclusion
The selective protection of the 5-hydroxyl group of 2,5-dihydroxybenzaldehyde with a benzyl group profoundly influences its reactivity. The unprotected diol is highly activated towards electrophilic aromatic substitution and possesses a less electrophilic aldehyde carbon. In contrast, the monobenzylated derivative, this compound, exhibits a more nuanced reactivity. It is less activated towards electrophilic attack, which is now primarily directed by the remaining 5-hydroxyl group and sterically influenced by the bulky benzyloxy group. The aldehyde functionality is expected to be slightly more susceptible to nucleophilic attack. Understanding these differences is paramount for the strategic design of synthetic routes involving these valuable intermediates, enabling chemists to achieve desired transformations with high regioselectivity and yield.
References
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MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [Link]
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Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzyloxy)-5-hydroxybenzaldehyde
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(Benzyloxy)-5-hydroxybenzaldehyde, moving beyond simple checklists to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment
The core principle of disposal for this compound is to treat it as a hazardous chemical waste.[1] Its characteristics—particularly its irritant nature and the potential for environmental harm if disposed of improperly—preclude it from being discarded as common refuse or flushed into the sewer system.[2][3]
Quantitative Data Summary
The following table summarizes the key hazard information based on analogous compounds, which informs the necessary handling and disposal precautions.
| Property | Data | Rationale & Implication |
| Physical State | Solid (likely a powder) | Risk of dust generation requires control measures like working in a fume hood or using appropriate respiratory protection.[4] |
| Signal Word | Warning | Indicates a moderate level of hazard.[5][6] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct contact with skin, eyes, and the respiratory tract must be avoided through the mandatory use of Personal Protective Equipment (PPE).[4][5][6] |
| Disposal Classification | Hazardous Waste | Must be disposed of through a licensed waste management provider in accordance with federal, state, and local regulations.[3][7] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling the chemical for disposal, establishing a safe working environment is paramount. These protocols are non-negotiable and protect both the individual and the laboratory environment.
-
Engineering Controls : All handling and preparation for disposal must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to dust or vapors.[4][8]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.[9]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Body Protection : A lab coat must be worn to protect against skin contact.[4]
-
Respiratory Protection : If there is a significant risk of generating dust and a fume hood is not available, a NIOSH-approved respirator is recommended.[1]
-
Standard Disposal Workflow for Unused or Waste Reagent
This procedure details the step-by-step process for preparing this compound for final disposal. The goal is to safely contain and clearly identify the waste for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed contractor.
Step-by-Step Methodology
-
Container Selection : Choose a chemically compatible, sealable container for the waste. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clean, dry, and in good condition.[7]
-
Waste Transfer : Carefully transfer the solid this compound into the designated waste container. Perform this transfer inside a fume hood to contain any dust. Use a dedicated scoop or spatula.
-
Container Sealing : Securely close the container lid to prevent any leakage or release of material.[7]
-
Labeling : This is a critical step for regulatory compliance and safety. The waste container must be labeled clearly with:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear list of the primary hazards (e.g., "Irritant")[1]
-
-
Storage : Place the sealed and labeled container in a designated hazardous waste Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7][11] The SAA should be a secondary containment bin to mitigate the effects of any potential leaks.
-
Arrange for Pickup : Contact your institution's EH&S department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate beyond 12 months or exceed the volume limits for an SAA (typically 55 gallons).[7][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste, from initial identification to final handoff.
Caption: Decision diagram for the proper disposal of this compound.
Spill and Decontamination Procedures
Accidental spills require an immediate and correct response to prevent exposure and environmental contamination.
Procedure for Solid Spills
-
Alert Personnel : Inform others in the immediate area of the spill.[4]
-
Evacuate : If the spill is large, evacuate the area.
-
PPE : Don appropriate PPE as described in Section 2.
-
Cleanup : Use a dry cleanup method. Carefully sweep or shovel the material into a designated hazardous waste container. Avoid any actions that generate dust.[4][5] A vacuum cleaner should only be used if it is specifically designed for hazardous dust and is explosion-proof.
-
Decontamination : Gently wipe the spill area with a damp cloth.
-
Disposal : Seal, label, and dispose of the container and any contaminated cleaning materials as hazardous waste.[4]
Procedure for Spills of Solutions
-
Containment : Prevent the spill from spreading or entering any drains by using absorbent pads or booms.[2][6]
-
Absorption : Cover the spill with an inert absorbent material, such as vermiculite, sand, or diatomaceous earth.[13]
-
Collection : Once the liquid is fully absorbed, carefully scoop the material into a hazardous waste container.
-
Disposal : Seal, label, and dispose of the waste as described above.
Regulatory Compliance Overview
The disposal of laboratory chemical waste is governed by a framework of regulations designed to protect human health and the environment. In the United States, the primary law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[14]
Laboratories typically operate under specific generator regulations, such as the requirements for Satellite Accumulation Areas (40 CFR § 262.15) or the alternative standards for academic laboratories under Subpart K of the RCRA regulations.[7][12] The key takeaway for researchers is that all chemical waste is regulated from the moment it is generated until its final disposal.[7] Your institution's EH&S department is your primary resource for ensuring compliance with these complex regulations.
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National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
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University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines". [Link]
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Valsynthese SA. "Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde". [Link]
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Navigating the Safe Handling of 2-(Benzyloxy)-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both experimental success and, most importantly, the safety of laboratory personnel. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 2-(Benzyloxy)-5-hydroxybenzaldehyde, a key building block in various synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the why behind each safety recommendation, fostering a proactive safety culture within your laboratory.
Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its potential hazards is essential. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of its dust or aerosol. As an aromatic aldehyde, it possesses chemical properties that necessitate specific personal protective equipment (PPE) to mitigate these risks effectively.
Engineering Controls: The First Line of Defense
The hierarchy of controls prioritizes engineering solutions to minimize hazards at their source.[2][3] When handling this compound, especially in its powdered form, the following engineering controls are mandatory:
-
Chemical Fume Hood: All weighing and transfer of the solid compound, as well as the preparation of solutions, must be conducted within a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of fine particulates and any potential vapors.
-
Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a powder containment hood provides an additional layer of protection by capturing dust at the point of generation.[4]
-
Closed Systems: For larger-scale operations, the use of closed transfer systems should be considered to eliminate direct handling of the powder.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
Where engineering controls cannot eliminate all risks, appropriate PPE is crucial. The selection of PPE should be deliberate and based on the specific tasks being performed.
Eye and Face Protection: Shielding from Irritants
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement for eye protection when handling this compound in either solid or solution form.[6][7] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[8][9]
-
Face Shield: When there is a significant risk of splashing, such as during the transfer of larger volumes of solutions or during exothermic reactions, a full-face shield must be worn in addition to chemical splash goggles.[7][10] A face shield alone does not provide adequate eye protection.[8]
Hand Protection: Choosing the Right Glove
The potential for skin irritation necessitates the use of chemical-resistant gloves. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.
-
Nitrile Gloves: Nitrile gloves are the recommended choice for handling this compound and other aromatic aldehydes.[11][12] They offer good resistance to a broad range of chemicals, including many acids, bases, and organic solvents.[13]
-
Latex Gloves: Latex gloves are generally not recommended due to their lower chemical resistance to many organic solvents and the potential for latex allergies.[11][12]
-
Double Gloving: For procedures with a higher risk of splash or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice. This allows for the safe removal of the outer glove in case of contamination without exposing the skin.
It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.
Body Protection: A Barrier for Your Skin
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from accidental spills.
-
Chemical-Resistant Apron: When handling larger quantities of solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[10]
Respiratory Protection: A Precautionary Measure
Under normal laboratory conditions with the use of proper engineering controls like a chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator may be necessary. A risk assessment should be conducted to determine if a respirator is needed. If so, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[14][15][16] All personnel required to wear a respirator must be medically cleared and fit-tested annually as per OSHA regulations.
Procedural Guide: Step-by-Step Safety
Donning PPE
-
Hand Washing: Begin by thoroughly washing and drying your hands.
-
Inner Gloves (if double-gloving): Don the first pair of nitrile gloves.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.
Handling this compound
-
Preparation: Ensure your workspace within the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside a ventilated enclosure or fume hood. Avoid creating dust clouds.
-
Dissolution: Slowly add the solid to the solvent in your reaction vessel. Use a magnetic stirrer to aid dissolution and avoid splashing.
-
Reaction Monitoring: Monitor the reaction from a safe distance, keeping the sash of the fume hood at the lowest practical height.
Doffing PPE
-
Outer Gloves: If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Spill Management
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Only trained emergency personnel should clean up a major spill.
-
Disposal
All waste contaminated with this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads, weigh boats), must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1][17][18] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Not typically required with proper engineering controls |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Not typically required with proper engineering controls |
| Reaction in Progress | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not typically required with proper engineering controls |
| Spill Cleanup (Minor) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | NIOSH-approved respirator with organic vapor cartridge may be necessary |
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
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Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]
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7 Types of Lab Eye and Face Protection to Keep You Safe. (2022, December). Bitesize Bio. Retrieved from [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved from [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. (n.d.). Quimivita. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. (n.d.). National Institutes of Health. Retrieved from [Link]
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SAFETY DATA SHEET - 4-Benzyloxy-2-hydroxybenzaldehyde. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]
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Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
